Sarafotoxin S6b
Description
Properties
CAS No. |
120972-53-4 |
|---|---|
Molecular Formula |
C110H159N27O34S5 |
Molecular Weight |
2563.9 g/mol |
IUPAC Name |
(3S)-3-[[(2S)-5-amino-2-[[(2S)-2-[[(1R,4S,7S,10S,13S,16S,19S,22S,25R,28S,31R,36R,39S,42S,45S)-31-amino-7,22-bis(4-aminobutyl)-39-benzyl-4-(2-carboxyethyl)-10,19-bis(carboxymethyl)-13-[(1R)-1-hydroxyethyl]-28-(hydroxymethyl)-42-[(4-hydroxyphenyl)methyl]-45-(2-methylpropyl)-16-(2-methylsulfanylethyl)-3,6,9,12,15,18,21,24,27,30,38,41,44,47-tetradecaoxo-33,34,49,50-tetrathia-2,5,8,11,14,17,20,23,26,29,37,40,43,46-tetradecazabicyclo[23.22.4]henpentacontane-36-carbonyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-oxopentanoyl]amino]-4-[[(2S)-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C110H159N27O34S5/c1-9-55(6)88(108(168)130-77(110(170)171)40-59-45-116-64-22-14-13-21-62(59)64)136-107(167)87(54(4)5)135-102(162)76(44-86(148)149)128-93(153)67(29-31-82(114)141)121-99(159)73(41-60-46-115-52-117-60)126-106(166)81-49-174-173-48-63(113)90(150)131-78(47-138)103(163)134-79-50-175-176-51-80(105(165)123-70(37-53(2)3)96(156)124-72(39-58-25-27-61(140)28-26-58)97(157)125-71(98(158)133-81)38-57-19-11-10-12-20-57)132-94(154)68(30-32-83(142)143)120-91(151)65(23-15-17-34-111)118-101(161)75(43-85(146)147)129-109(169)89(56(7)139)137-95(155)69(33-36-172-8)122-100(160)74(42-84(144)145)127-92(152)66(119-104(79)164)24-16-18-35-112/h10-14,19-22,25-28,45-46,52-56,63,65-81,87-89,116,138-140H,9,15-18,23-24,29-44,47-51,111-113H2,1-8H3,(H2,114,141)(H,115,117)(H,118,161)(H,119,164)(H,120,151)(H,121,159)(H,122,160)(H,123,165)(H,124,156)(H,125,157)(H,126,166)(H,127,152)(H,128,153)(H,129,169)(H,130,168)(H,131,150)(H,132,154)(H,133,158)(H,134,163)(H,135,162)(H,136,167)(H,137,155)(H,142,143)(H,144,145)(H,146,147)(H,148,149)(H,170,171)/t55-,56+,63-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,87-,88-,89-/m0/s1 |
InChI Key |
ZHRYDGYRZIWZPS-RAALVGGVSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Sarafotoxin S6b: A Comprehensive Technical Guide on its Discovery, Origin, and Molecular Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sarafotoxin S6b (SRTX-S6b) is a potent cardiotoxic peptide isolated from the venom of the burrowing asp, Atractaspis engaddensis. Structurally and functionally homologous to the mammalian endothelin (ET) family of peptides, SRTX-S6b exerts its profound physiological effects through high-affinity binding to endothelin receptors, ETA and ETB. This technical guide provides an in-depth overview of the discovery and origin of SRTX-S6b, detailed experimental protocols for its study, a quantitative summary of its receptor binding affinities, and a dissection of its signaling pathways, visualized through custom diagrams. This document is intended to serve as a valuable resource for researchers in toxicology, pharmacology, and drug development.
Discovery and Origin
This compound was first isolated and characterized in 1988 by Takasaki and colleagues from the venom of the Israeli burrowing asp, Atractaspis engaddensis[1][2][3]. The name "sarafotoxin" is derived from the Hebrew "Saraf," a type of venomous serpent. This discovery was pivotal as it revealed a family of snake venom toxins with remarkable structural and functional similarity to the then newly discovered mammalian endothelins, potent vasoconstrictor peptides[1][2][3]. The venom of A. engaddensis contains a cocktail of several isotoxins, including sarafotoxins S6a1, S6b, and S6c[1][2][3]. The cloning and sequence analysis of the gene encoding a sarafotoxin further highlighted the evolutionary relationship between these venom peptides and the mammalian endothelin system, although suggesting different ancestral genes and biosynthetic pathways[4].
Physicochemical and Toxicological Properties
This compound is a 21-amino acid peptide with two disulfide bridges that are crucial for its three-dimensional structure and biological activity.
| Property | Value | Reference(s) |
| Molecular Weight | ~2500 Da | [1] |
| Amino Acid Sequence | Cys-Ser-Cys-Lys-Asp-Met-Thr-Asp-Lys-Glu-Cys-Leu-Tyr-Phe-Cys-His-Gln-Asp-Val-Ile-Trp | [1] |
| LD50 (mice, i.v.) | 0.2 - 0.4 mg/kg | [5] |
Receptor Binding Affinity
This compound is a non-selective agonist for the endothelin A (ETA) and endothelin B (ETB) receptors, both of which are G-protein coupled receptors (GPCRs)[6]. However, its affinity and the resulting physiological responses can vary depending on the tissue and species.
| Ligand/Receptor System | Kd (nM) | pKB | Reference(s) |
| [125I]-S6b in human saphenous vein homogenates | 0.55 ± 0.08 | - | [7] |
| BQ123 vs [125I]-S6b (ETA) in human saphenous vein | 0.52 ± 0.02 | - | [7] |
| BQ123 vs S6b-mediated vasoconstriction | - | 8.18 | [7] |
| S6b vs [125I]-ET-1 in rat tissues (displacement) | 10-100 fold weaker than ET-1 | - | [8][9] |
| Sarafotoxin S6c vs [125I]-ET-1 in rat atria/aorta (ETA) | ~4500 | - | [10] |
| Sarafotoxin S6c vs [125I]-ET-1 in rat hippocampus/cerebellum (ETB) | ~0.02 | - | [10] |
Experimental Protocols
Isolation of this compound from Atractaspis engaddensis Venom
The following is a generalized protocol for the purification of this compound from crude venom using High-Performance Liquid Chromatography (HPLC). Researchers should optimize the gradient and columns for their specific equipment and venom batch.
Materials:
-
Lyophilized Atractaspis engaddensis venom
-
0.1% Trifluoroacetic acid (TFA) in water (Solvent A)
-
0.1% TFA in acetonitrile (Solvent B)
-
Reversed-phase HPLC column (e.g., C18)
-
HPLC system with a UV detector (220 nm)
-
Fraction collector
-
Lyophilizer
Protocol:
-
Venom Reconstitution: Dissolve the lyophilized venom in a small volume of Solvent A.
-
Centrifugation: Centrifuge the reconstituted venom at 10,000 x g for 10 minutes to pellet any insoluble material.
-
Initial HPLC Separation:
-
Inject the supernatant onto a C18 reversed-phase HPLC column equilibrated with Solvent A.
-
Elute the peptides using a linear gradient of Solvent B (e.g., 0-60% over 60 minutes) at a flow rate of 1 mL/min.
-
Monitor the elution profile at 220 nm.
-
-
Fraction Collection: Collect fractions corresponding to the major peaks.
-
Secondary HPLC Purification:
-
Pool fractions containing this compound (identified by mass spectrometry or comparison to a standard).
-
Re-inject the pooled fractions onto the same or a different C18 column with a shallower gradient of Solvent B to achieve higher purity[5].
-
-
Purity Analysis and Confirmation:
-
Analyze the purity of the final fraction by analytical HPLC.
-
Confirm the identity of this compound using mass spectrometry and/or amino acid sequencing.
-
-
Lyophilization: Lyophilize the purified this compound and store at -20°C or below.
Figure 1. Workflow for the isolation of this compound from crude venom.
Radioligand Binding Assay for this compound
This protocol describes a competitive binding assay to determine the affinity of this compound for endothelin receptors using a radiolabeled ligand (e.g., 125I-Endothelin-1).
Materials:
-
Cell membranes expressing ETA or ETB receptors
-
125I-Endothelin-1 (Radioligand)
-
Unlabeled this compound (Competitor)
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
Wash buffer (ice-cold)
-
Glass fiber filters
-
Filtration apparatus
-
Gamma counter
Protocol:
-
Membrane Preparation: Prepare cell membranes from tissues or cultured cells known to express endothelin receptors.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Binding buffer
-
A fixed concentration of 125I-ET-1 (typically at or below its Kd)
-
Increasing concentrations of unlabeled this compound
-
Cell membrane preparation
-
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes) to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand[11].
-
Counting: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis:
-
Plot the percentage of specific binding of 125I-ET-1 as a function of the log concentration of this compound.
-
Calculate the IC50 (the concentration of S6b that inhibits 50% of the specific binding of the radioligand).
-
Determine the Ki (inhibition constant) for this compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Figure 2. General workflow for a radioligand binding assay.
Signaling Pathways
This compound exerts its effects by activating endothelin receptors, which are coupled to various G-proteins, leading to distinct downstream signaling cascades.
ETA Receptor Signaling (Gq-coupled)
Activation of the ETA receptor by this compound primarily couples to the Gq family of G-proteins. This initiates the phospholipase C (PLC) signaling pathway, which is responsible for the potent vasoconstrictor effects of the toxin.
-
Receptor Activation: this compound binds to and activates the ETA receptor.
-
Gq Protein Activation: The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the heterotrimeric Gq protein, causing its dissociation from the βγ-subunits.
-
PLC Activation: The activated Gαq subunit stimulates phospholipase C (PLC).
-
Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored Ca2+ into the cytoplasm.
-
PKC Activation: The increased intracellular Ca2+ and DAG synergistically activate protein kinase C (PKC), which phosphorylates various downstream targets, leading to smooth muscle contraction.
Figure 3. This compound signaling via the Gq-coupled ETA receptor.
ETB Receptor Signaling (Gi-coupled)
While ETB receptors can also couple to Gq, in some cell types, they are coupled to the Gi family of G-proteins. Activation of this pathway by this compound leads to the inhibition of adenylyl cyclase.
-
Receptor Activation: this compound binds to and activates the ETB receptor.
-
Gi Protein Activation: The activated receptor facilitates the exchange of GDP for GTP on the α-subunit of the Gi protein.
-
Adenylyl Cyclase Inhibition: The activated Gαi subunit inhibits the activity of adenylyl cyclase.
-
cAMP Reduction: The inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of cyclic AMP (cAMP).
-
PKA Inactivation: Reduced cAMP levels lead to the inactivation of protein kinase A (PKA).
-
Cellular Response: The downstream effects of PKA inactivation are cell-type specific but can include modulation of ion channel activity and gene expression.
Figure 4. This compound signaling via the Gi-coupled ETB receptor.
Conclusion
This compound remains a molecule of significant interest due to its potent biological activity and its close relationship to the mammalian endothelin system. Its discovery has provided valuable tools for probing the function of endothelin receptors and has spurred research into the development of novel therapeutics targeting these pathways. This technical guide provides a foundational understanding of this compound for researchers and professionals in the life sciences, offering a consolidated resource for its discovery, properties, and mechanisms of action. The provided experimental frameworks and signaling pathway diagrams serve as a starting point for further investigation into this fascinating and potent venom peptide.
References
- 1. Sarafotoxins S6: several isotoxins from Atractaspis engaddensis (burrowing asp) venom that affect the heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cris.tau.ac.il [cris.tau.ac.il]
- 3. PrimoVeNde [librarysearch.library.utoronto.ca]
- 4. Cloning and sequence analysis of a snake, Atractaspis engaddensis gene encoding sarafotoxin S6c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Respiratory Effects of Sarafotoxins from the Venom of Different Atractaspis Genus Snake Species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crystal structure of human endothelin ETB receptor in complex with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Failure of BQ123, a more potent antagonist of sarafotoxin 6b than of endothelin-1, to distinguish between these agonists in binding experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [Comparison between endothelin binding sites and this compound binding sites in rat tissues: studies by quantitative in vitro receptor autoradiography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro autoradiographic endothelin-1 binding sites and this compound binding sites in rat tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sarafotoxin S6c: an agonist which distinguishes between endothelin receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
The Physiological Impact of Sarafotoxin S6b: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sarafotoxin S6b (SRTX-S6b), a potent vasoconstrictor peptide isolated from the venom of the Israeli burrowing asp (Atractaspis engaddensis), exerts profound physiological effects, primarily on the cardiovascular system. Structurally and functionally homologous to the endothelin (ET) peptide family, SRTX-S6b acts as a potent agonist at endothelin receptors, initiating a cascade of intracellular events that lead to significant hemodynamic alterations. This technical guide provides an in-depth analysis of the physiological effects of this compound, with a focus on its mechanism of action, quantitative physiological data, detailed experimental protocols, and the underlying signaling pathways.
Mechanism of Action: Interaction with Endothelin Receptors
This compound exerts its physiological effects through high-affinity binding to and activation of endothelin receptors, specifically the ETA and ETB subtypes.[1] These receptors are G-protein coupled receptors (GPCRs) that, upon activation, trigger downstream signaling cascades. While ETB receptors show little selectivity between endothelins and sarafotoxins, ETA receptors exhibit a greater affinity for ET-1, ET-2, and SRTX-S6b over ET-3 and SRTX-S6c.[1] The interaction of SRTX-S6b with these receptors is crucial for its potent biological activity. The crystal structure of the human ETB receptor in complex with this compound has been resolved, providing detailed insights into their binding mode.
Physiological Effects
The physiological manifestations of this compound are potent and varied, with the most pronounced effects observed in the cardiovascular system.
Cardiovascular Effects
-
Vasoconstriction: SRTX-S6b is a powerful vasoconstrictor, causing a rapid and marked constriction of coronary vessels and a significant increase in total peripheral resistance.[1][2] This effect is a direct result of its action on endothelin receptors in vascular smooth muscle cells.[3] Studies on isolated rat aorta have demonstrated its potent vasoconstrictive properties, which are dependent on extracellular Ca2+.[1] In conscious rats, a dose of 0.67 nmol/kg of SRTX-S6b produced a sustained increase in arterial pressure.[2]
-
Cardiac Effects: SRTX-S6b has both positive inotropic (increased contractility) and negative chronotropic (decreased heart rate) effects on the heart.[2] However, it can also induce severe cardiotoxic effects, including coronary vasospasm, arrhythmias, atrioventricular (A-V) block, and ventricular fibrillation.[2] In mice, at a dose of 5 nmoles/kg, it caused a transient increase followed by a decrease in blood pressure and heart rate, leading to death in the majority of the animals within 10 minutes.[1]
-
Hemodynamic Changes: In vivo studies in conscious dogs have shown that infusion of SRTX-S6b leads to an increase in total peripheral resistance and arterial pressure, with a corresponding decrease in cardiac output and heart rate.[4]
Other Physiological Effects
-
Respiratory System: this compound can cause a marked increase in airway resistance, likely due to bronchoconstriction.[1]
-
Platelet Aggregation: Interestingly, this compound has been shown to inhibit repetitive platelet thrombus formation in stenosed canine coronary arteries.[5]
Quantitative Physiological Data
The following tables summarize the quantitative data on the binding affinities and physiological effects of this compound from various experimental studies.
| Parameter | Value | Species/Tissue | Reference |
| Binding Affinity (Kd) | |||
| [125I]-ET-1 displacement | 0.55 ± 0.08 nM | Human saphenous vein | [6] |
| Functional Potency (EC50) | |||
| Vasoconstriction | 5.5 x 10-9 M | Goat isolated cerebral arteries | [3] |
| In Vivo Hemodynamic Effects | |||
| Intravenous Dose (Rats) | 0.67 nmol/kg | Conscious, freely-moving | [2] |
| Effect | Sustained increase in arterial pressure, bradycardia, decrease in cardiac output | [2] | |
| Intravenous Dose (Mice) | 5 nmoles/kg | [1] | |
| Effect | Transient increase then decrease in blood pressure and heart rate, lethal | [1] | |
| Infusion (Dogs) | 5, 10, 20 ng/kg/min | Conscious | [4] |
| Effect | Increased total peripheral resistance and arterial pressure, decreased cardiac output and heart rate | [4] |
Signaling Pathways
The binding of this compound to endothelin receptors (ETA/ETB) activates the phosphoinositide signaling pathway. This initiates a cascade of intracellular events, as depicted in the following diagram.
Caption: this compound signaling pathway leading to vasoconstriction.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the physiological effects of this compound. The following sections describe the protocols for key experiments.
Isolated Rat Aorta Vasoconstriction Assay
This ex vivo method is used to determine the vasoconstrictor or vasodilator effects of a substance on a major artery.
Caption: Experimental workflow for the isolated rat aorta vasoconstriction assay.
Detailed Methodology:
-
Tissue Preparation: A male Wistar rat is euthanized, and the thoracic aorta is carefully dissected and placed in cold Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11.7). The aorta is cleaned of adhering fat and connective tissue, and cut into rings of 2-3 mm in length.
-
Mounting: The aortic rings are mounted between two stainless steel hooks in a 10 mL organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 and 5% CO2. One hook is fixed to the bottom of the chamber, and the other is connected to an isometric force transducer.
-
Equilibration and Viability Check: The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1.5 g. During this period, the bathing solution is changed every 15 minutes. The viability of the rings is then tested by inducing a contraction with a standard agonist, such as phenylephrine (10-6 M) or KCl (60 mM).
-
Experimental Procedure: After washing and allowing the tissue to return to the baseline tension, cumulative concentration-response curves to this compound are generated by adding the toxin in increasing concentrations to the organ bath.
-
Data Acquisition: Changes in isometric tension are recorded continuously using a data acquisition system.
Langendorff Isolated Perfused Heart Preparation
This ex vivo model allows for the study of cardiac function (contractility, heart rate, and coronary flow) in the absence of systemic physiological influences.
Caption: Experimental workflow for the Langendorff isolated perfused heart preparation.
Detailed Methodology:
-
Heart Excision: A rat is anesthetized, and heparin is injected to prevent blood clotting. The heart is rapidly excised and immediately immersed in ice-cold Krebs-Henseleit buffer.
-
Cannulation: The aorta is cannulated on the Langendorff apparatus, and retrograde perfusion with oxygenated (95% O2, 5% CO2) Krebs-Henseleit buffer at a constant pressure (e.g., 75 mmHg) and temperature (37°C) is initiated.
-
Instrumentation: A fluid-filled balloon connected to a pressure transducer is inserted into the left ventricle to measure isovolumetric pressure. The heart is paced at a constant rate (e.g., 5 Hz).
-
Stabilization: The heart is allowed to stabilize for a period of 20-30 minutes.
-
Drug Administration: this compound is administered as a bolus injection or continuous infusion into the perfusion line just above the aortic cannula.
-
Data Recording: Left ventricular developed pressure (LVDP), heart rate, and coronary flow are continuously recorded.
Conclusion
This compound is a potent cardiotoxic and vasoconstrictor peptide that serves as a valuable pharmacological tool for studying the endothelin system. Its powerful and diverse physiological effects, mediated through the activation of endothelin receptors and the phosphoinositide signaling pathway, have significant implications for cardiovascular research and drug development. A thorough understanding of its mechanism of action and the ability to quantify its effects using standardized experimental protocols are essential for researchers in this field. The data and methodologies presented in this guide provide a comprehensive resource for investigating the complex physiological impact of this compound.
References
- 1. Cardiovascular effects of two disulfide analogues of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cardiac and vascular actions of this compound and endothelin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of the contractile effects of endothelin-1 and this compound in goat isolated cerebral arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of endothelin-1 and this compound on regional hemodynamics in the conscious dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. reprocell.com [reprocell.com]
- 6. Failure of BQ123, a more potent antagonist of sarafotoxin 6b than of endothelin-1, to distinguish between these agonists in binding experiments - PMC [pmc.ncbi.nlm.nih.gov]
Sarafotoxin S6b from Atractaspis engaddensis Venom: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sarafotoxin S6b (SRTX-b) is a potent cardiotoxic peptide isolated from the venom of the Israeli burrowing asp, Atractaspis engaddensis. As a structural and functional homolog of the mammalian endothelins, SRTX-b exerts its profound physiological effects primarily through the activation of endothelin receptors. This technical guide provides a comprehensive overview of SRTX-b, detailing its biochemical properties, mechanism of action, and key experimental methodologies for its study. Quantitative data are summarized for comparative analysis, and critical signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of this powerful toxin and its potential applications in biomedical research and drug development.
Introduction
Sarafotoxins are a family of highly toxic, 21-amino acid peptides found in the venom of snakes belonging to the genus Atractaspis.[1] this compound (SRTX-b), derived from Atractaspis engaddensis, is of particular interest due to its potent vasoconstrictor activity and its close structural and functional relationship to the endothelin (ET) family of peptides.[1] This homology makes SRTX-b a valuable tool for studying the endothelin system, which is implicated in a wide range of physiological and pathophysiological processes, including cardiovascular regulation, cell proliferation, and development. This guide serves as a technical resource for researchers and professionals working with or interested in the pharmacological and toxicological aspects of SRTX-b.
Biochemical Properties
SRTX-b is a 21-amino acid peptide with a molecular weight of approximately 2566 Da.[2] Its primary structure is characterized by the presence of four cysteine residues that form two crucial disulfide bridges (Cys1-Cys15 and Cys3-Cys11).[2][3] These linkages are essential for its three-dimensional structure and biological activity.
Table 1: Amino Acid Sequence and Structural Features of this compound
| Feature | Description |
| Amino Acid Sequence | Cys-Ser-Cys-Lys-Asp-Met-Thr-Asp-Lys-Glu-Cys-Leu-Tyr-Phe-Cys-His-Gln-Asp-Val-Ile-Trp[2][3] |
| Disulfide Bridges | Cys1 - Cys15, Cys3 - Cys11[2][3] |
| Molecular Formula | C110H159N27O34S5[3] |
Mechanism of Action
SRTX-b exerts its effects by acting as a potent agonist at endothelin receptors, specifically the ETA and ETB subtypes.[1] These are G-protein coupled receptors (GPCRs) that, upon activation, initiate a cascade of intracellular signaling events. The binding of SRTX-b to ETA receptors, predominantly found on vascular smooth muscle cells, leads to potent vasoconstriction.[1]
Signaling Pathway
The activation of endothelin receptors by SRTX-b primarily couples to the Gq alpha subunit of the heterotrimeric G-protein. This initiates the phosphoinositide signaling pathway, leading to an increase in intracellular calcium concentration and the activation of protein kinase C (PKC), ultimately resulting in smooth muscle contraction.[1]
Quantitative Data
The biological activity of SRTX-b has been quantified in various experimental models. These data are crucial for understanding its potency and for designing experiments.
Table 2: Toxicological and Pharmacological Data for this compound
| Parameter | Value | Species/System | Reference |
| LD50 (intravenous) | ~0.015 mg/kg | Mouse | [1] |
| LD50 (intravenous) | 5 nmoles/kg (12 out of 13 mice died within 10 min) | Mouse | [4] |
| IC50 (Displacement of 125I-endothelin) | 0.21 nM | Rat Ventricular Membranes | [5] |
| IC50 (Inhibition of 125I-SRTX-b binding) | 25 nM | Rat Atrium | [1] |
| Kd (125I-SRTX-b binding) | 3-5 nM | Rat Atrial Membranes | [1] |
| Kd (125I-SRTX-b binding) | 0.3 nM | Rat Cerebral Cortex | [1] |
| Kd (125I-SRTX-b binding) | 3.5 nM | Rat Cerebellum | [1] |
| EC50 (Vasoconstriction) | 5.5 x 10-9 M | Goat Isolated Cerebral Arteries | [6] |
Experimental Protocols
A variety of experimental techniques are employed to study the effects of SRTX-b. Below are detailed methodologies for key experiments.
Isolation and Purification of this compound
SRTX-b is isolated from the venom of Atractaspis engaddensis using chromatographic techniques.
-
Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
Procedure:
-
Lyophilized crude venom is dissolved in an aqueous solution, often containing a small percentage of trifluoroacetic acid (TFA) (e.g., 0.1% TFA in water).
-
The dissolved venom is clarified by centrifugation to remove any insoluble material.
-
The supernatant is injected onto an RP-HPLC column (e.g., a C18 column).
-
Elution is performed using a linear gradient of an organic solvent, typically acetonitrile, in water, with both solvents containing 0.1% TFA. The gradient may range from 5% to 60% acetonitrile over a period of 60-90 minutes.
-
Fractions are collected and monitored by UV absorbance at 214 nm and 280 nm.
-
Fractions containing SRTX-b are identified by mass spectrometry and subsequent bioassays.
-
Further purification steps using different gradient profiles or column chemistries may be necessary to achieve high purity.
-
Receptor Binding Assays
These assays are used to determine the affinity of SRTX-b for endothelin receptors.
-
Method: Competitive radioligand binding assay.
-
Procedure:
-
Prepare membrane fractions from a tissue or cell line expressing endothelin receptors (e.g., rat ventricular membranes, cultured smooth muscle cells).[5]
-
Incubate the membranes with a constant concentration of a radiolabeled ligand (e.g., 125I-Endothelin-1 or 125I-SRTX-b).[5][7]
-
Add increasing concentrations of unlabeled SRTX-b to compete for binding with the radioligand.
-
Incubate the mixture at a controlled temperature (e.g., 25°C or 37°C) for a specific duration to reach equilibrium.
-
Separate the membrane-bound radioligand from the free radioligand, typically by rapid filtration through glass fiber filters.
-
Wash the filters to remove non-specifically bound radioligand.
-
Quantify the radioactivity on the filters using a gamma counter.
-
Determine the IC50 value (the concentration of SRTX-b that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
-
In Vitro Vasoconstriction Assays
These experiments measure the contractile effect of SRTX-b on isolated blood vessels.
-
Method: Isolated artery ring preparation.
-
Procedure:
-
Isolate an artery (e.g., goat middle cerebral artery, rat aorta) and cut it into rings of 2-4 mm in length.[6]
-
Mount the arterial rings in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and bubbled with a gas mixture (e.g., 95% O2, 5% CO2).
-
Connect the rings to an isometric force transducer to record changes in tension.
-
Allow the rings to equilibrate under a resting tension.
-
Construct a cumulative concentration-response curve by adding increasing concentrations of SRTX-b to the organ bath.
-
Record the increase in tension at each concentration.
-
Calculate the EC50 value (the concentration of SRTX-b that produces 50% of the maximal contraction).
-
Langendorff Heart Preparation
This ex vivo model is used to study the direct effects of SRTX-b on the heart.[4]
-
Method: Isolated perfused heart.
-
Procedure:
-
Excise the heart from an anesthetized animal (e.g., a rat) and immediately place it in ice-cold perfusion buffer.[8]
-
Cannulate the aorta and mount the heart on a Langendorff apparatus.[8]
-
Perfuse the heart retrogradely through the aorta with a physiological salt solution (e.g., Krebs-Henseleit solution) at a constant pressure or flow rate. The perfusate is maintained at 37°C and oxygenated.[8]
-
Measure cardiac parameters such as heart rate, left ventricular developed pressure, and coronary flow.
-
After a stabilization period, infuse SRTX-b into the perfusion line at various concentrations.
-
Record the changes in cardiac parameters to assess the inotropic, chronotropic, and coronary vascular effects of the toxin.[9]
-
Intracellular Calcium Measurement
This assay quantifies the increase in intracellular calcium concentration ([Ca²⁺]i) induced by SRTX-b.
-
Method: Fluorescent calcium indicators (e.g., Fura-2 AM).
-
Procedure:
-
Culture cells expressing endothelin receptors (e.g., vascular smooth muscle cells) on coverslips or in multi-well plates.[10]
-
Load the cells with a calcium-sensitive fluorescent dye, such as Fura-2 AM. The AM ester form allows the dye to cross the cell membrane.[11][12]
-
Once inside the cell, cellular esterases cleave the AM group, trapping the active Fura-2 dye.
-
Wash the cells to remove extracellular dye.
-
Stimulate the cells with SRTX-b.
-
Measure the changes in fluorescence using a fluorescence microscope or a plate reader. For Fura-2, the ratio of fluorescence emission at 510 nm with excitation at 340 nm and 380 nm is used to calculate the intracellular calcium concentration.[10][11][12]
-
Phosphoinositide Hydrolysis Assay
This assay measures the production of inositol phosphates, a downstream product of PLC activation.
-
Method: Measurement of [³H]-inositol phosphate accumulation.
-
Procedure:
-
Label cells (e.g., cultured cerebellar granule cells) by incubating them with [³H]-myo-inositol for an extended period (e.g., 24-48 hours) to allow for its incorporation into membrane phosphoinositides.[13]
-
Wash the cells to remove unincorporated [³H]-myo-inositol.
-
Pre-incubate the cells in a buffer containing lithium chloride (LiCl). LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates.
-
Stimulate the cells with SRTX-b for a defined period.
-
Stop the reaction by adding a cold acid solution (e.g., trichloroacetic acid).
-
Separate the water-soluble inositol phosphates from the lipids using ion-exchange chromatography.
-
Quantify the amount of [³H]-inositol phosphates by liquid scintillation counting.
-
Conclusion
This compound from Atractaspis engaddensis venom is a powerful pharmacological tool for investigating the endothelin system. Its potent and specific interaction with endothelin receptors, coupled with its profound physiological effects, makes it a subject of significant interest in toxicology, pharmacology, and drug discovery. The experimental protocols outlined in this guide provide a framework for the detailed characterization of SRTX-b and other venom-derived peptides, facilitating further research into their mechanisms of action and potential therapeutic applications. As with all potent toxins, appropriate safety precautions and ethical considerations are paramount when handling and conducting research with this compound.
References
- 1. Sarafotoxin - Wikipedia [en.wikipedia.org]
- 2. Sarafotoxin-6b - Echelon Biosciences [echelon-inc.com]
- 3. qyaobio.com [qyaobio.com]
- 4. Cardiovascular effects of two disulfide analogues of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sarafotoxin S6c is a relatively weak displacer of specifically bound 125I-endothelin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of the contractile effects of endothelin-1 and this compound in goat isolated cerebral arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Comparison between endothelin binding sites and this compound binding sites in rat tissues: studies by quantitative in vitro receptor autoradiography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Langendorff heart - Wikipedia [en.wikipedia.org]
- 9. Cardiac and vascular actions of this compound and endothelin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 12. ionbiosciences.com [ionbiosciences.com]
- 13. Endothelin- and sarafotoxin-induced phosphoinositide hydrolysis in cultured cerebellar granule cells: biochemical and pharmacological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
The Convergent Paths of Venom and Physiology: A Technical Guide to Sarafotoxin S6b and Endothelin-1
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the intricate relationship between Sarafotoxin S6b (SRTX-b), a potent vasoconstrictor from the venom of the burrowing asp Atractaspis engaddensis, and endothelin-1 (ET-1), a crucial endogenous peptide in mammalian cardiovascular homeostasis. Their striking structural and functional homology has made them invaluable tools for dissecting the complexities of the endothelin system, a key player in numerous physiological and pathophysiological processes. This document provides a comprehensive overview of their interaction with endothelin receptors, the resultant signaling cascades, and the experimental methodologies used to elucidate these mechanisms.
Structural and Functional Homology: A Tale of Two Peptides
This compound and endothelin-1 are both 21-amino acid peptides characterized by two intramolecular disulfide bonds, which confer a rigid, bicyclic structure essential for their biological activity.[1][2] The primary amino acid sequences of SRTX-b and ET-1 exhibit remarkable similarity, particularly in the C-terminal region, which is critical for receptor binding.[2] This structural mimicry is the basis for their shared ability to potently constrict blood vessels and influence cardiac function.[3][4]
While both peptides are potent vasoconstrictors, subtle differences in their amino acid composition lead to variations in their receptor affinity, binding kinetics, and physiological effects.[1][5] Generally, ET-1 exhibits a higher affinity for endothelin receptors and produces more sustained physiological responses compared to SRTX-b.[3][4]
Quantitative Analysis of Receptor Binding and Functional Potency
The interaction of this compound and endothelin-1 with the two primary endothelin receptor subtypes, ET-A and ET-B, has been extensively quantified. The following tables summarize key binding affinity (Ki), inhibitory concentration (IC50), and effective concentration (EC50) values from various studies. These values highlight the potent nature of both peptides and their differential affinities for the receptor subtypes.
Table 1: Receptor Binding Affinity Data
| Ligand | Receptor/Tissue | Assay Type | Ki (nM) | IC50 (nM) | Reference |
| Endothelin-1 | Rat ventricular membranes | Radioligand Displacement | 0.16 | [6] | |
| This compound | Rat ventricular membranes | Radioligand Displacement | 0.21 | [6] | |
| Endothelin-1 | Rat atria/aorta (ET-A) | Radioligand Displacement | ~1 | [7] | |
| This compound | Rat atria/aorta (ET-A) | Radioligand Displacement | ~4500 | [7] | |
| Endothelin-1 | Rat hippocampus/cerebellum (ET-B) | Radioligand Displacement | ~0.02 | [7] | |
| Sarafotoxin S6c | Rat hippocampus/cerebellum (ET-B) | Radioligand Displacement | ~0.02 | [7] |
Table 2: Functional Potency Data (Vasoconstriction)
| Agonist | Preparation | EC50 (nM) | Reference |
| Endothelin-1 | Goat isolated middle cerebral arteries | 0.49 | [8] |
| This compound | Goat isolated middle cerebral arteries | 5.5 | [8] |
| Endothelin-1 | Rat isolated renal artery | Equipoten with SRTX-b | [5] |
| This compound | Rat isolated renal artery | Equipoten with ET-1 | [5] |
Signaling Pathways: A Shared Mechanism of Action
Both this compound and endothelin-1 exert their effects by binding to and activating G-protein coupled endothelin receptors (ET-A and ET-B).[2] Activation of these receptors initiates a cascade of intracellular signaling events, primarily through the Gαq pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). The subsequent increase in intracellular calcium concentration is a key event leading to smooth muscle contraction and other cellular responses.[1]
The ET-A receptor is predominantly found on vascular smooth muscle cells and mediates vasoconstriction and cell proliferation.[2][9] The ET-B receptor is located on both endothelial cells and smooth muscle cells.[9] On endothelial cells, its activation leads to the release of vasodilators like nitric oxide (NO) and prostacyclin.[2] On smooth muscle cells, it can also mediate vasoconstriction.[3]
Caption: Signaling pathway of this compound and Endothelin-1.
Experimental Protocols: Unraveling the Mechanisms
The following sections provide detailed methodologies for key experiments used to characterize and compare the effects of this compound and endothelin-1.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki and IC50) of this compound and endothelin-1 to endothelin receptors.
Protocol:
-
Membrane Preparation:
-
Tissues (e.g., rat heart ventricles, aorta) or cells expressing endothelin receptors are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).[10]
-
The homogenate is centrifuged at a low speed to remove debris, followed by a high-speed centrifugation to pellet the membranes containing the receptors.[10]
-
The membrane pellet is washed and resuspended in a binding buffer. Protein concentration is determined using a standard assay (e.g., BCA assay).[10]
-
-
Binding Reaction:
-
In a 96-well plate, incubate a fixed concentration of a radiolabeled ligand (e.g., [¹²⁵I]-ET-1) with the membrane preparation in the presence of increasing concentrations of the unlabeled competitor (this compound or endothelin-1).[6][10]
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.
-
Incubate the mixture at a specific temperature (e.g., 37°C) for a defined period (e.g., 60-120 minutes) to reach equilibrium.[10]
-
-
Separation of Bound and Free Ligand:
-
The reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester. The filters trap the membranes with the bound radioligand.[10]
-
The filters are washed rapidly with ice-cold buffer to remove unbound radioligand.
-
-
Quantification and Data Analysis:
-
The radioactivity retained on the filters is measured using a gamma counter.
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve. The Ki value can then be calculated using the Cheng-Prusoff equation.
-
Caption: Experimental workflow for a radioligand binding assay.
Isometric Tension Recording of Vascular Smooth Muscle
This technique is used to measure the contractile response of isolated blood vessels to this compound and endothelin-1, allowing for the determination of their functional potency (EC50).
Protocol:
-
Tissue Preparation:
-
A blood vessel (e.g., rat thoracic aorta, goat middle cerebral artery) is carefully dissected and placed in a cold, oxygenated physiological salt solution (PSS).[11][12]
-
The vessel is cut into rings of a specific length (e.g., 2-4 mm). The endothelium may be removed by gently rubbing the intimal surface.[8]
-
-
Mounting and Equilibration:
-
The arterial rings are mounted on two stainless steel wires or hooks in an organ bath containing PSS, maintained at 37°C and continuously bubbled with a gas mixture (e.g., 95% O₂, 5% CO₂).[11][12]
-
One wire is fixed, and the other is connected to an isometric force transducer to record changes in tension.
-
The rings are gradually stretched to an optimal resting tension and allowed to equilibrate for a period (e.g., 60-90 minutes), with periodic washing with fresh PSS.[12]
-
-
Experimental Procedure:
-
After equilibration, the viability of the tissue is tested by inducing a contraction with a depolarizing agent (e.g., KCl).
-
Cumulative concentration-response curves are generated by adding increasing concentrations of this compound or endothelin-1 to the organ bath and recording the resulting increase in tension until a maximal response is achieved.[8]
-
-
Data Analysis:
-
The contractile responses are expressed as a percentage of the maximal contraction induced by a reference agonist (e.g., KCl).
-
The EC50 value (the concentration of the agonist that produces 50% of the maximal response) is determined by fitting the concentration-response data to a sigmoidal curve using non-linear regression analysis.
-
Measurement of Intracellular Calcium Concentration
This method allows for the direct visualization and quantification of changes in intracellular calcium ([Ca²⁺]i) in response to this compound and endothelin-1.
Protocol:
-
Cell Preparation and Dye Loading:
-
Cultured cells (e.g., vascular smooth muscle cells, cardiomyocytes) are grown on glass coverslips or in multi-well plates.[13][14]
-
The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-8 AM) by incubating them in a buffer containing the dye for a specific duration (e.g., 30-60 minutes) at 37°C.[13][14] The AM ester form of the dye allows it to cross the cell membrane, where it is cleaved by intracellular esterases, trapping the fluorescent indicator inside the cell.[15]
-
-
Fluorescence Imaging/Measurement:
-
The coverslip with the loaded cells is placed in a perfusion chamber on the stage of a fluorescence microscope equipped with a calcium imaging system, or the multi-well plate is placed in a fluorescence plate reader.[13]
-
The cells are excited at appropriate wavelengths, and the emitted fluorescence is recorded over time. For ratiometric dyes like Fura-2, the ratio of fluorescence emitted at two different wavelengths is calculated, which is proportional to the [Ca²⁺]i.[15]
-
-
Experimental Procedure:
-
A baseline fluorescence is recorded before the addition of any agonist.
-
This compound or endothelin-1 is added to the perfusion buffer or the well, and the change in fluorescence is recorded in real-time.[14]
-
-
Data Analysis:
-
The change in fluorescence intensity or ratio is plotted against time.
-
The peak increase in [Ca²⁺]i and the duration of the response are quantified. The data can be calibrated to provide an absolute value of [Ca²⁺]i.
-
Logical Relationship: A Potent Agonist and its Natural Counterpart
The relationship between this compound and endothelin-1 is one of functional agonism based on profound structural homology. SRTX-b acts as a potent agonist at endothelin receptors, effectively mimicking the actions of the endogenous ligand, ET-1. This relationship makes SRTX-b an invaluable pharmacological tool for studying the endothelin system. However, it is crucial to recognize the subtle but significant differences in their receptor interactions and physiological consequences.
Caption: Logical relationship between this compound and Endothelin-1.
Conclusion
This compound and endothelin-1 represent a fascinating example of convergent evolution at the molecular level, where a venom peptide has evolved to target a critical physiological pathway with high precision. For researchers and drug development professionals, the study of their relationship provides profound insights into the structure-function of the endothelin system. The quantitative data and experimental protocols outlined in this guide serve as a foundational resource for further investigation into this potent class of peptides and their receptors, paving the way for the development of novel therapeutics targeting a wide range of cardiovascular and other diseases.
References
- 1. Endothelin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Sarafotoxin - Wikipedia [en.wikipedia.org]
- 3. ahajournals.org [ahajournals.org]
- 4. Cardiac and vascular actions of this compound and endothelin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of the contractile effects and binding kinetics of endothelin-1 and this compound in rat isolated renal artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sarafotoxin S6c is a relatively weak displacer of specifically bound 125I-endothelin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sarafotoxin S6c: an agonist which distinguishes between endothelin receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of the contractile effects of endothelin-1 and this compound in goat isolated cerebral arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Contrasting Actions of Endothelin ETA and ETB Receptors in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Video: Isometric Contractility Measurement of the Mouse Mesenteric Artery Using Wire Myography [jove.com]
- 12. journals.physiology.org [journals.physiology.org]
- 13. tandfonline.com [tandfonline.com]
- 14. Endothelin-1 induces intracellular [Ca2+] increase via Ca 2+ influx through the L-type Ca2+ channel, Ca 2+ -induced Ca2+ release and a pathway involving ET A receptors, PKC, PKA and AT1 receptors in cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. bu.edu [bu.edu]
Methodological & Application
Application Notes and Protocols for Studying Vasoconstriction In Vitro Using Sarafotoxin S6b
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sarafotoxin S6b (SRTX-S6b) is a potent vasoconstrictor peptide isolated from the venom of the Israeli burrowing asp (Atractaspis engaddensis).[1] Due to its high structural and functional homology to the endothelin (ET) family of peptides, particularly endothelin-1 (ET-1), SRTX-S6b serves as a valuable pharmacological tool for investigating the roles of endothelin receptors in vascular tone regulation.[2] These application notes provide detailed protocols for utilizing SRTX-S6b in in vitro vasoconstriction studies, focusing on isolated tissue bath assays and the underlying cellular mechanisms.
Mechanism of Action
This compound exerts its vasoconstrictive effects primarily through the activation of endothelin receptors located on vascular smooth muscle cells.[3] It displays a high affinity for both the endothelin A (ETA) and endothelin B (ETB) receptor subtypes.[3] The activation of ETA receptors on smooth muscle cells is the principal pathway leading to vasoconstriction.[4]
Upon binding to the ETA receptor, a G-protein-coupled receptor, SRTX-S6b initiates a downstream signaling cascade involving the activation of phospholipase C (PLC).[2] PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[5][6] IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[7] The resulting increase in cytosolic Ca2+ concentration, supplemented by Ca2+ influx from the extracellular space through membrane channels, leads to the activation of calmodulin.[1][8] The Ca2+-calmodulin complex activates myosin light chain kinase (MLCK), which in turn phosphorylates the myosin light chain, leading to cross-bridge cycling of actin and myosin filaments and ultimately, smooth muscle contraction and vasoconstriction.[8]
References
- 1. Cardiovascular effects of two disulfide analogues of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-receptor binding relationships of sarafotoxin and endothelin in porcine cardiovascular tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bostonbioproducts.com [bostonbioproducts.com]
- 4. mdpi.com [mdpi.com]
- 5. Sarafotoxin, a novel vasoconstrictor peptide: phosphoinositide hydrolysis in rat heart and brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sarafotoxin receptors mediate phosphoinositide hydrolysis in various rat brain regions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Role of extracellular and intracellular sources of Ca2+ in this compound-induced contraction of strips of the rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pure.lib.cgu.edu.tw [pure.lib.cgu.edu.tw]
Application Notes and Protocols for In Vivo Administration of Sarafotoxin S6b in Rat Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration of Sarafotoxin S6b (SRTX-S6b) in rat models, including detailed protocols, quantitative data on its physiological effects, and insights into its mechanism of action.
This compound, a potent vasoconstrictor peptide isolated from the venom of the snake Atractaspis engaddensis, is a valuable tool for studying the endothelin system and its role in cardiovascular physiology and pathophysiology.[1][2] Its structural and functional homology to endothelins (ETs) allows it to activate endothelin receptors, primarily the ET-A and ET-B subtypes, making it a powerful pharmacological agent for inducing specific and reproducible physiological responses in animal models.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data from studies involving the in vivo administration of this compound to rats.
Table 1: Intravenous Bolus Administration and Cardiovascular Effects
| Parameter | Dosage | Rat Strain | Observed Effects | Reference |
| Mean Arterial Pressure (MAP) | 0.67 nmol/kg | Conscious, freely-moving rats | Sustained increase in arterial pressure. | [3] |
| 4 pmol | Conscious Long-Evans and Brattleboro rats | Initial transient fall in Mean Blood Pressure (MBP). | [4] | |
| 40 pmol | Conscious Long-Evans and Brattleboro rats | Initial transient fall in MBP, followed by a dose-dependent increase. | [4] | |
| Cardiac Output (CO) | 0.67 nmol/kg | Conscious, freely-moving rats | Decrease in cardiac output. | [3] |
| Total Peripheral Resistance | 0.67 nmol/kg | Conscious, freely-moving rats | Marked increase in total peripheral resistance. | [3] |
| Heart Rate | 0.67 nmol/kg | Conscious, freely-moving rats | Bradycardia (decrease in heart rate). | [3] |
| Regional Blood Flow | 40 pmol | Conscious Long-Evans rats | Initial renal, mesenteric, and hindquarters vasodilatation, followed by vasoconstriction. | [4] |
Table 2: Intravenous Infusion and Cardiovascular Effects
| Parameter | Infusion Rate | Duration | Rat Strain | Observed Effects | Reference |
| Mean Arterial Pressure (MAP) | 12 pmol/h | 60 min | Conscious Long-Evans and Brattleboro rats | No significant change. | [4] |
| 120 pmol/h | 60 min | Conscious Long-Evans and Brattleboro rats | Sustained increase in MBP. | [4] | |
| Regional Blood Flow | 120 pmol/h | 60 min | Conscious Long-Evans and Brattleboro rats | Renal, mesenteric, and hindquarters vasoconstriction. | [4] |
Table 3: Other Reported In Vivo Effects
| Effect | Details | Reference |
| Bronchoconstriction | Marked increase in airway resistance, likely due to constriction of smooth muscle and airway wall thickening from peribronchial edema. | [1] |
| Pulmonary Edema | Abundant and frothy fluid observed in tracheal cannulas after injection, likely caused by impairment of left ventricular relaxation. | [1] |
| Gas Exchange Disturbances | Acute hypoxemia and acid-base equilibrium disturbances. | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments involving the in vivo administration of this compound in rat models.
Preparation of this compound for Injection
Objective: To prepare a sterile solution of this compound for intravenous administration.
Materials:
-
Lyophilized this compound
-
Sterile, pyrogen-free saline (0.9% NaCl) or phosphate-buffered saline (PBS)
-
Sterile, low-protein binding microcentrifuge tubes
-
Calibrated micropipettes and sterile, low-protein binding tips
-
Vortex mixer
Protocol:
-
Reconstitution:
-
Allow the lyophilized this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Carefully reconstitute the lyophilized peptide with a precise volume of sterile saline or PBS to achieve a desired stock concentration (e.g., 1 µg/µL). Note: The choice of solvent should be consistent with the vehicle used in control experiments.
-
Gently vortex the vial to ensure the peptide is fully dissolved. Avoid vigorous shaking to prevent denaturation.
-
-
Dilution to Working Concentration:
-
Based on the desired dosage and the average weight of the rats, calculate the required final concentration of the this compound solution.
-
Perform serial dilutions of the stock solution with sterile saline or PBS in sterile, low-protein binding microcentrifuge tubes to achieve the final working concentration for injection.
-
-
Storage:
-
It is recommended to prepare fresh solutions for each experiment. If storage is necessary, aliquot the stock solution into sterile, low-protein binding tubes and store at -20°C or -80°C for short-term storage. Avoid repeated freeze-thaw cycles.
-
In Vivo Administration via Intravenous Injection
Objective: To administer a precise dose of this compound to a rat via the lateral tail vein.
Materials:
-
Rat restraint device
-
Heat lamp or warming pad
-
Sterile 27-30 gauge needles and 1 mL syringes
-
70% ethanol
-
Sterile gauze
-
Prepared this compound solution
-
Vehicle control solution (e.g., sterile saline)
Protocol:
-
Animal Preparation:
-
Acclimatize the rat to the experimental environment to minimize stress.
-
Place the rat in a suitable restraint device, ensuring the tail is accessible.
-
Warm the tail using a heat lamp or a warming pad to induce vasodilation of the lateral tail veins, making them more visible and accessible for injection.
-
-
Injection Procedure:
-
Swab the tail with 70% ethanol to clean the injection site.
-
Load the syringe with the precise volume of the this compound solution or vehicle control.
-
Identify one of the lateral tail veins.
-
Insert the needle, bevel up, into the vein at a shallow angle. A successful cannulation is often indicated by a small flash of blood in the hub of the needle.
-
Slowly and steadily inject the solution.
-
Withdraw the needle and apply gentle pressure to the injection site with sterile gauze to prevent bleeding.
-
-
Post-Injection Monitoring:
-
Immediately begin monitoring the rat for the expected physiological responses as outlined in the experimental design.
-
Hemodynamic Monitoring in Conscious Rats
Objective: To continuously measure cardiovascular parameters such as blood pressure and heart rate in conscious, freely-moving rats following this compound administration.
Materials:
-
Surgical instruments for catheterization
-
Vascular catheters
-
Pressure transducer and data acquisition system
-
Anesthesia (e.g., isoflurane)
-
Analgesics
Protocol:
-
Surgical Instrumentation (performed under anesthesia several days prior to the experiment):
-
Anesthetize the rat using an appropriate anesthetic regimen.
-
Surgically implant a catheter into the carotid artery for the measurement of arterial blood pressure and into the jugular vein for intravenous administration of substances.
-
Exteriorize the catheters at the back of the neck and secure them.
-
Administer post-operative analgesics and allow the animal to recover fully (typically 3-5 days) before the experiment.
-
-
Experimental Procedure:
-
On the day of the experiment, connect the arterial catheter to a pressure transducer linked to a data acquisition system.
-
Allow the rat to acclimate in its home cage or a designated experimental chamber.
-
Record baseline hemodynamic parameters (mean arterial pressure, heart rate) for a sufficient period.
-
Administer this compound or vehicle control through the venous catheter.
-
Continuously record the hemodynamic responses for the duration of the experiment.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway of this compound and a typical experimental workflow for its in vivo administration in rat models.
Caption: this compound signaling pathway via Gq-PLC activation.
Caption: Experimental workflow for in vivo this compound studies.
References
- 1. Sarafotoxin S6c is a relatively weak displacer of specifically bound 125I-endothelin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cardiac and vascular actions of this compound and endothelin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies on the disulfide bridges of sarafotoxins. Chemical synthesis of this compound and its homologue with different disulfide bridges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An improved procedure for the preparation of the endothelin-B-receptor ligand sarafotoxin 6c - PubMed [pubmed.ncbi.nlm.nih.gov]
Sarafotoxin S6b: Application Notes and Protocols for Platelet Aggregation Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sarafotoxin S6b (SRTX-S6b) is a potent peptide toxin isolated from the venom of the burrowing asp, Atractaspis engaddensis. Structurally homologous to the mammalian endothelin (ET) family of peptides, SRTX-S6b is a non-selective agonist for endothelin receptors, exhibiting high affinity for both ETA and ETB subtypes.[1] While endothelins have complex and sometimes conflicting effects on platelet function, evidence suggests that activation of the ETB receptor subtype on human platelets leads to an inhibition of platelet aggregation.[2][3] This makes this compound a valuable research tool for investigating the role of the endothelin system in platelet physiology and pathophysiology, and for exploring novel anti-platelet therapeutic strategies.
These application notes provide a comprehensive overview of the use of this compound in platelet aggregation research, including its mechanism of action, quantitative data, and detailed experimental protocols.
Mechanism of Action
This compound inhibits agonist-induced platelet aggregation primarily through its interaction with the endothelin B (ETB) receptor on the platelet surface. The binding of SRTX-S6b to the ETB receptor initiates an intracellular signaling cascade that is distinct from the typical activation pathways. This inhibitory signaling is mediated by an increase in intracellular cyclic guanosine monophosphate (cGMP).[2]
The proposed signaling pathway is as follows:
-
Receptor Binding: this compound binds to and activates the G-protein coupled ETB receptor on the platelet membrane.
-
Activation of Nitric Oxide Synthase (NOS): The activated ETB receptor is thought to stimulate endothelial-type nitric oxide synthase (eNOS) present in platelets.
-
Nitric Oxide (NO) Production: eNOS catalyzes the production of nitric oxide (NO) from L-arginine.
-
Guanylate Cyclase Activation: NO diffuses into the platelet cytoplasm and activates soluble guanylate cyclase (sGC).
-
cGMP Production: Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[2]
-
Activation of Protein Kinase G (PKG): Elevated cGMP levels lead to the activation of protein kinase G (PKG).[4]
-
Inhibition of Platelet Activation: PKG activation results in the phosphorylation of various downstream targets that ultimately inhibit key platelet activation processes, including:
-
Reduced Intracellular Calcium Mobilization: PKG can phosphorylate components of the calcium signaling machinery, leading to decreased release of calcium from intracellular stores.
-
Inhibition of Granule Secretion: The release of pro-aggregatory molecules from platelet granules is suppressed.
-
Inhibition of Integrin αIIbβ3 Activation: The final common pathway of platelet aggregation, the conformational activation of the integrin αIIbβ3 receptor, is inhibited, preventing fibrinogen binding and platelet cross-linking.
-
This cGMP-mediated inhibitory pathway effectively counteracts the pro-aggregatory signals initiated by various agonists such as collagen, ADP, and thrombin.
Quantitative Data
While this compound has been demonstrated to inhibit platelet aggregation in vivo, specific in vitro IC50 or EC50 values for its inhibitory effect on agonist-induced platelet aggregation are not widely reported in the currently available literature.[5][6] Researchers are encouraged to determine these values empirically for their specific experimental conditions.
The following table summarizes the known binding affinities of this compound to endothelin receptors, which provides an indication of its potency.
| Ligand | Receptor/Tissue | Parameter | Value | Reference(s) |
| This compound | Rat Ventricular Membranes (Displacement of 125I-endothelin) | IC50 | 0.21 nM | [7] |
| Endothelin-1 | Rat Ventricular Membranes (Displacement of 125I-endothelin) | IC50 | 0.16 nM | [7] |
Visualizations
Caption: Signaling pathway of this compound in platelet aggregation inhibition.
Caption: Experimental workflow for assessing this compound's inhibition of platelet aggregation.
Experimental Protocols
Protocol 1: Preparation of Platelet-Rich Plasma (PRP)
Materials:
-
Human whole blood from healthy, consenting donors who have not taken anti-platelet medication for at least two weeks.
-
Vacutainer tubes containing 3.2% sodium citrate.
-
Polypropylene tubes.
-
Benchtop centrifuge with a swinging-bucket rotor.
-
Pipettes and sterile tips.
Procedure:
-
Collect whole blood by venipuncture into vacutainer tubes containing 3.2% sodium citrate (9 parts blood to 1 part citrate).
-
Gently invert the tubes several times to ensure proper mixing of the anticoagulant.
-
Centrifuge the blood at 200 x g for 15 minutes at room temperature to separate the PRP.
-
Carefully collect the upper, straw-colored layer of PRP using a sterile pipette, avoiding disturbance of the buffy coat and red blood cell layers.
-
Transfer the PRP to a polypropylene tube.
-
Keep the PRP at room temperature and use within 2-3 hours of blood collection.
Protocol 2: Light Transmission Aggregometry (LTA) for this compound Inhibition
Materials:
-
Platelet-Rich Plasma (PRP).
-
Platelet-Poor Plasma (PPP) - obtained by centrifuging the remaining blood at 2000 x g for 20 minutes.
-
This compound stock solution (dissolved in an appropriate vehicle, e.g., saline or PBS).
-
Platelet agonist (e.g., Collagen, ADP, Thrombin) at a concentration known to induce sub-maximal aggregation.
-
Vehicle control (the same solvent used to dissolve this compound).
-
Light transmission aggregometer.
-
Aggregometer cuvettes and stir bars.
-
Pipettes and sterile tips.
Procedure:
-
Instrument Setup: Turn on the aggregometer and allow it to warm up to 37°C.
-
Baseline Calibration:
-
Pipette an appropriate volume of PRP (typically 450 µL) into an aggregometer cuvette with a stir bar. Place it in the sample well.
-
Pipette the same volume of PPP into another cuvette and place it in the reference well.
-
Set the light transmission to 0% for PRP and 100% for PPP according to the instrument's instructions.
-
-
Inhibition Assay:
-
For each experimental condition, place a cuvette containing PRP and a stir bar into the sample well and allow it to equilibrate at 37°C for at least 2 minutes with stirring.
-
Add a small volume (e.g., 5 µL) of the desired concentration of this compound or the vehicle control to the PRP.
-
Pre-incubate the PRP with this compound or vehicle for a defined period (e.g., 5 minutes) at 37°C with stirring.
-
Establish a stable baseline reading for at least 1 minute.
-
Add the platelet agonist (e.g., collagen at a final concentration of 2 µg/mL or ADP at 5 µM) to induce aggregation.
-
Record the change in light transmission for a set period (typically 5-10 minutes) or until a maximal and stable aggregation response is observed in the control samples.
-
-
Data Analysis:
-
The maximum percentage of aggregation for each sample is determined from the aggregation curves.
-
Calculate the percentage inhibition of aggregation for each concentration of this compound using the following formula: % Inhibition = [1 - (Max. Aggregation with SRTX-S6b / Max. Aggregation with Vehicle)] x 100
-
Plot the percentage inhibition against the logarithm of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the agonist-induced platelet aggregation) from the dose-response curve.
-
Troubleshooting
-
Low Platelet Aggregation in Control: Ensure PRP is fresh and has been handled gently. Check the concentration and activity of the agonist.
-
High Variability between Replicates: Ensure accurate pipetting and consistent timing of additions. Use a new sterile tip for each addition.
-
Precipitation of this compound: Check the solubility of this compound in the chosen vehicle. Consider using a different solvent if necessary.
Safety Precautions
This compound is a potent toxin. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid inhalation, ingestion, and contact with skin and eyes. Dispose of all materials in accordance with institutional guidelines for toxic substances.
Conclusion
This compound serves as a specific and potent tool for investigating the ETB receptor-mediated inhibitory pathways in platelet aggregation. The protocols and information provided herein are intended to guide researchers in utilizing this valuable compound to further our understanding of platelet biology and to explore new avenues for the development of anti-thrombotic therapies.
References
- 1. Cardiovascular effects of two disulfide analogues of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activation of the endothelin B receptor causes a dose-dependent accumulation of cyclic GMP in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Endothelin-1 and human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pulmonary hypertension - Wikipedia [en.wikipedia.org]
- 5. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The snake venom peptide this compound inhibits repetitive platelet thrombus formation in the stenosed canine coronary artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
Application Notes and Protocols for Radiolabeling Sarafotoxin S6b and its use in Receptor Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sarafotoxin S6b (SRTb) is a potent vasoconstrictor peptide isolated from the venom of the burrowing asp, Atractaspis engaddensis.[1][2] Structurally and functionally homologous to the mammalian endothelin (ET) peptide family, SRTb exerts its biological effects through high-affinity binding to endothelin receptors, specifically the ETₐ and ETₑ subtypes.[3][4] This makes radiolabeled SRTb an invaluable tool for characterizing endothelin receptor pharmacology, screening for novel receptor modulators, and investigating the physiological roles of these receptors.
These application notes provide detailed protocols for the radiolabeling of this compound with Iodine-125 ([¹²⁵I]-SRTb) and its subsequent use in receptor binding assays. The methodologies described are intended to guide researchers in accurately quantifying ligand-receptor interactions and elucidating the downstream signaling pathways.
Quantitative Data Summary
The following tables summarize the binding affinities of this compound for endothelin receptors, as determined by receptor binding assays.
Table 1: Competitive Binding Affinities (Ki) of this compound
| Radioligand | Tissue/Cell Line | Receptor Subtype(s) | Ki (nM) | Reference |
| [¹²⁵I]-Endothelin-1 | Rat A10 Smooth Muscle Cells | ETₐ | 0.6 | [5] |
| [¹²⁵I]-Endothelin-1 | Rat Ventricular Membranes | ETₐ/ETₑ | 0.21 | [6] |
| [¹²⁵I]-Sarafotoxin S6b | Porcine Thoracic Aorta | ETₐ/ETₑ | > ET-2, < ET-1 | [7] |
| [¹²⁵I]-Endothelin-1 | Human Coronary Artery | ETₐ | 0.27 | |
| [¹²⁵I]-Endothelin-1 | Human Saphenous Vein | ETₐ/ETₑ | 0.55 |
Table 2: Saturation Binding Parameters for [¹²⁵I]-Sarafotoxin S6b
| Tissue/Cell Line | Receptor Subtype | Dissociation Constant (Kd) (pM) | Receptor Density (Bmax) | Reference |
| Various Tissues | ET Receptor | 150 | Not Specified |
Experimental Protocols
Protocol 1: Radiolabeling of this compound with ¹²⁵I (Chloramine-T Method)
This protocol describes the direct radioiodination of this compound using the Chloramine-T method, which targets tyrosine residues.
Materials:
-
This compound (lyophilized)
-
Na¹²⁵I
-
Chloramine-T
-
Sodium Metabisulfite
-
0.5 M Sodium Phosphate Buffer, pH 7.5
-
0.05 M Sodium Phosphate Buffer, pH 7.5
-
Bovine Serum Albumin (BSA)
-
HPLC system with a reverse-phase C18 column
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Gamma counter
Procedure:
-
Reagent Preparation:
-
Reconstitute this compound in 0.05 M sodium phosphate buffer to a final concentration of 1 mg/mL.
-
Prepare a fresh solution of Chloramine-T in 0.05 M sodium phosphate buffer at a concentration of 2 mg/mL immediately before use.
-
Prepare a fresh solution of sodium metabisulfite in 0.05 M sodium phosphate buffer at a concentration of 5 mg/mL.
-
-
Iodination Reaction:
-
In a shielded fume hood, combine the following in a microcentrifuge tube:
-
10 µg this compound (10 µL of 1 mg/mL solution)
-
25 µL of 0.5 M sodium phosphate buffer, pH 7.5
-
1 mCi Na¹²⁵I
-
-
Initiate the reaction by adding 10 µL of the 2 mg/mL Chloramine-T solution.
-
Gently mix and incubate for 60 seconds at room temperature.
-
-
Quenching the Reaction:
-
Stop the reaction by adding 20 µL of the 5 mg/mL sodium metabisulfite solution.
-
Mix gently.
-
-
Purification by HPLC:
-
Dilute the reaction mixture with 200 µL of HPLC mobile phase A (e.g., 0.1% TFA in water).
-
Inject the entire volume onto a reverse-phase C18 HPLC column.
-
Elute the [¹²⁵I]-SRTb using a linear gradient of mobile phase B (e.g., 0.1% TFA in acetonitrile).
-
Monitor the elution profile using a UV detector (214 nm) and a radioactivity detector.
-
Collect the fractions corresponding to the mono-iodinated [¹²⁵I]-SRTb peak.
-
-
Quantification and Storage:
-
Determine the specific activity of the purified [¹²⁵I]-SRTb using a gamma counter.
-
Aliquot the purified radioligand and store at -20°C or -80°C.
-
Protocol 2: Receptor Binding Assay using [¹²⁵I]-Sarafotoxin S6b
This protocol describes a competitive receptor binding assay to determine the affinity of test compounds for endothelin receptors.
Materials:
-
Cell membranes or tissue homogenates expressing endothelin receptors (e.g., from A10 cells, rat heart ventricles).
-
[¹²⁵I]-Sarafotoxin S6b (radioligand)
-
Unlabeled this compound (for determining non-specific binding)
-
Test compounds (unlabeled)
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4
-
Glass fiber filters (e.g., Whatman GF/B)
-
Filtration apparatus
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Assay Setup:
-
Prepare serial dilutions of the unlabeled test compounds in binding buffer.
-
Prepare a solution of unlabeled this compound at a high concentration (e.g., 1 µM) in binding buffer for determining non-specific binding.
-
-
Incubation:
-
In microcentrifuge tubes or a 96-well plate, combine the following in this order:
-
50 µL Binding Buffer (for total binding) OR 50 µL unlabeled test compound dilution OR 50 µL of 1 µM unlabeled this compound (for non-specific binding).
-
50 µL of [¹²⁵I]-Sarafotoxin S6b at a fixed concentration (typically at or below its Kd, e.g., 50-100 pM) in binding buffer.
-
100 µL of cell membrane/tissue homogenate suspension in binding buffer (protein concentration to be optimized, e.g., 20-50 µg protein per tube).
-
-
Incubate for 60-120 minutes at a controlled temperature (e.g., 25°C or 37°C).
-
-
Separation of Bound and Free Ligand:
-
Rapidly terminate the binding reaction by filtering the incubation mixture through glass fiber filters under vacuum.
-
Wash the filters three times with 4 mL of ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Transfer the filters to scintillation vials.
-
Add 5 mL of scintillation fluid to each vial.
-
Measure the radioactivity (counts per minute, CPM) in a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding (CPM in the presence of excess unlabeled SRTb) from the total binding (CPM in the absence of competitor) and the binding in the presence of test compounds.
-
Plot the specific binding as a percentage of the maximal specific binding against the logarithm of the competitor concentration.
-
Determine the IC₅₀ value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the inhibition constant (Ki) for the test compound using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
Experimental Workflow
References
- 1. journals.biologists.com [journals.biologists.com]
- 2. inis.iaea.org [inis.iaea.org]
- 3. A network map of endothelin mediated signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gropep.com [gropep.com]
- 5. researchgate.net [researchgate.net]
- 6. Late-stage labeling of diverse peptides and proteins with iodine-125 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Sarafotoxin S6b in a Langendorff Heart Perfusion System
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sarafotoxin S6b (SRTX-S6b) is a potent vasoconstrictor peptide isolated from the venom of the Israeli burrowing asp, Atractaspis engaddensis. It shares significant structural and functional homology with the endothelin (ET) family of peptides, acting as a non-selective agonist for endothelin receptors (ET-A and ET-B). In cardiovascular research, SRTX-S6b is a valuable tool for investigating the physiological and pathophysiological roles of the endothelin system in cardiac function. The Langendorff isolated heart perfusion system provides a robust and controlled ex vivo environment to study the direct effects of pharmacological agents on the heart, independent of systemic neural and hormonal influences. These application notes provide a detailed protocol for utilizing this compound in a Langendorff-perfused heart model, along with expected quantitative effects and an overview of the underlying signaling pathways.
This compound: Mechanism of Action
This compound exerts its effects by binding to endothelin receptors on cardiomyocytes and coronary vascular smooth muscle cells.[1] This binding initiates a cascade of intracellular signaling events, primarily through the Gq protein-coupled receptor pathway.
Signaling Pathway Diagram
Caption: this compound signaling pathway in cardiomyocytes.
Quantitative Data Presentation
The following tables summarize the expected dose-dependent effects of this compound on key cardiac parameters in an isolated perfused rat heart model. Data are compiled and extrapolated from multiple sources and should be considered as representative. Actual results may vary depending on specific experimental conditions.
| This compound Concentration (nM) | Change in Left Ventricular Developed Pressure (LVDP) (%) | Change in Coronary Flow (%) | Change in Heart Rate (HR) (%) |
| 0.1 | +10 to +20 | -5 to -15 | 0 to -5 |
| 1 | +30 to +50 | -20 to -40 | -5 to -15 |
| 10 | +80 to +120 | -50 to -70 | -15 to -30 |
| 30 | Potent positive inotropic effect, often leading to arrhythmias | Severe coronary vasospasm | Significant negative chronotropic effect, potential for A-V block |
| 100 | Arrhythmias, ventricular fibrillation, contractile failure | Severe, sustained coronary vasoconstriction | Severe bradycardia, A-V block |
Note: The effects at higher concentrations (≥30 nM) can be severe and may lead to irreversible cardiac damage.[2]
Experimental Protocols
Langendorff System Preparation
Objective: To set up the Langendorff apparatus for isolated heart perfusion.
Materials:
-
Langendorff apparatus (including water-jacketed glassware, perfusion reservoir, bubble trap, and aortic cannula)
-
Peristaltic pump or gravity-feed system
-
Thermostatically controlled water circulator
-
Pressure transducer for aortic pressure
-
Intraventricular balloon catheter and pressure transducer for Left Ventricular Developed Pressure (LVDP)
-
Flow probe for coronary flow measurement
-
ECG electrodes
-
Data acquisition system
-
Krebs-Henseleit buffer (see composition below)
-
Surgical instruments for heart excision
Krebs-Henseleit Buffer Composition (mM):
-
NaCl: 118.0
-
KCl: 4.7
-
CaCl₂: 2.5
-
MgSO₄: 1.2
-
KH₂PO₄: 1.2
-
NaHCO₃: 25.0
-
Glucose: 11.0
-
Continuously gassed with 95% O₂ / 5% CO₂ to maintain pH 7.4.
Procedure:
-
Assemble the Langendorff apparatus according to the manufacturer's instructions.
-
Prepare fresh Krebs-Henseleit buffer and ensure it is continuously gassed with 95% O₂ / 5% CO₂.
-
Fill the perfusion reservoir with the gassed buffer and circulate warmed water (37°C) through the water jackets of the apparatus.
-
Prime the entire system with buffer, ensuring all air bubbles are removed, especially from the bubble trap and the aortic cannula.
-
Calibrate all transducers (pressure, flow) according to the data acquisition system's instructions.
Heart Isolation and Cannulation
Objective: To excise the heart from an anesthetized rat and mount it on the Langendorff apparatus.
Procedure:
-
Anesthetize the rat (e.g., with sodium pentobarbital, 50-60 mg/kg, i.p.).
-
Administer heparin (500-1000 IU/kg, i.p.) to prevent blood clotting.
-
Perform a thoracotomy to expose the heart.
-
Rapidly excise the heart by cutting the major vessels, and immediately place it in ice-cold Krebs-Henseleit buffer to arrest metabolic activity.
-
Identify the aorta and carefully trim away excess tissue.
-
Mount the heart on the aortic cannula of the Langendorff apparatus, ensuring the cannula tip is above the coronary ostia.
-
Secure the aorta to the cannula with a ligature.
-
Immediately initiate retrograde perfusion with the warmed, oxygenated Krebs-Henseleit buffer at a constant pressure (typically 60-80 mmHg) or constant flow (typically 10-15 mL/min for a rat heart).
-
Allow the heart to stabilize for a 20-30 minute equilibration period. During this time, monitor LVDP, coronary flow, and heart rate to ensure stability.
This compound Administration and Data Acquisition
Objective: To administer this compound to the perfused heart and record the physiological responses.
Procedure:
-
Prepare a stock solution of this compound in an appropriate vehicle (e.g., deionized water or saline).
-
Prepare serial dilutions of this compound in Krebs-Henseleit buffer to achieve the desired final concentrations.
-
After the stabilization period, switch the perfusion to the buffer containing the lowest concentration of this compound.
-
Alternatively, administer a bolus injection of this compound into the perfusion line just above the aortic cannula.
-
Record LVDP, coronary flow, heart rate, and ECG continuously.
-
Administer progressively higher concentrations of this compound in a cumulative or non-cumulative manner, allowing for a return to baseline or a new steady state between doses.
-
At the end of the experiment, perfuse with this compound-free buffer to assess for washout effects.
Experimental Workflow
Caption: Experimental workflow for this compound in Langendorff heart.
Troubleshooting and Considerations
-
Arrhythmias: this compound can induce arrhythmias.[2] Ensure stable baseline ECG recordings for comparison.
-
Coronary Vasospasm: Severe coronary vasospasm can lead to ischemia and a rapid decline in cardiac function.[3] Monitor coronary perfusion pressure closely in constant flow mode.
-
Irreversible Effects: At higher concentrations, the effects of this compound may be long-lasting or irreversible.
-
Species Differences: The sensitivity to this compound may vary between species.
-
Data Interpretation: The positive inotropic effect may be counteracted by the negative chronotropic effect and ischemia induced by coronary vasoconstriction, especially at higher concentrations.
These application notes and protocols provide a comprehensive guide for the use of this compound in the Langendorff heart perfusion system. Adherence to these guidelines will facilitate the acquisition of reliable and reproducible data for the investigation of the endothelin system in cardiac physiology and pharmacology.
References
Sarafotoxin S6b: A Potent Endothelin Receptor Agonist for Cardiovascular Research
Application Notes & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sarafotoxin S6b (SRTX-b) is a potent vasoconstrictor peptide isolated from the venom of the Israeli mole viper (Atractaspis engaddensis).[1] Structurally and functionally homologous to the mammalian endothelin (ET) peptide family, this compound serves as a powerful pharmacological tool for investigating the physiology and pathophysiology of the cardiovascular system.[2][3] It exerts its effects by acting as a high-affinity agonist for endothelin receptors, specifically the ETₐ and ETₑ subtypes, which are G-protein coupled receptors integral to vascular tone and cardiac function.[2][4] This document provides detailed information on the mechanism of action of this compound, its applications in cardiovascular research, quantitative data on its receptor affinity and functional potency, and detailed protocols for its experimental use.
Mechanism of Action
This compound mimics the action of endothelin-1 (ET-1) by binding to and activating endothelin receptors.[2]
-
ETₐ Receptors: Primarily located on vascular smooth muscle cells, activation of ETₐ receptors mediates potent vasoconstriction and cell proliferation.[2][5]
-
ETₑ Receptors: Found predominantly on endothelial cells, ETₑ receptor activation stimulates the release of vasodilators such as nitric oxide (NO) and prostacyclin.[2][5] ETₑ receptors on smooth muscle cells can also mediate vasoconstriction.
The binding of this compound to these receptors, particularly on vascular smooth muscle, initiates a downstream signaling cascade through Gq/11 proteins. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium (Ca²⁺) from intracellular stores, leading to a rapid increase in cytosolic Ca²⁺ concentration, which in turn activates calcium-dependent signaling pathways that result in smooth muscle contraction and vasoconstriction.[1][2][6]
Applications in Cardiovascular Research
This compound is an invaluable tool for:
-
Probing Endothelin Receptor Subtypes: The distinct binding kinetics and functional responses induced by S6b compared to various endothelin isoforms allow researchers to differentiate the physiological roles of ETₐ and ETₑ receptors in different vascular beds and tissues.[7]
-
Studying Vasoconstriction Mechanisms: As a potent and direct vasoconstrictor, S6b is used in both in vitro and in vivo models to study the molecular mechanisms of vascular smooth muscle contraction.[8][9]
-
Investigating Cardiovascular Pathophysiology: S6b can be used to model conditions of excessive vasoconstriction and to explore the efficacy of potential therapeutic agents, such as endothelin receptor antagonists.
-
In Vivo Hemodynamic Studies: Administration of S6b in animal models induces pronounced and sustained increases in blood pressure, providing a robust system for studying central and regional hemodynamic regulation.[3]
Quantitative Data
The following tables summarize the binding affinity and functional potency of this compound from various published studies.
Table 1: Receptor Binding Affinity of this compound
| Ligand | Preparation | Radioligand | Parameter | Value (nM) | Reference |
| This compound | Human Saphenous Vein Homogenates | [¹²⁵I]-S6b | Kᴅ | 0.55 ± 0.08 | [10] |
| This compound | Human Saphenous Vein Homogenates | [¹²⁵I]-ET-1 | Kᴅ | 1.16 ± 0.9 | [10] |
| This compound | Rat Ventricular Membranes | [¹²⁵I]-Endothelin | IC₅₀ | 0.21 | [11] |
| This compound | Rat Atrial Membranes | [¹²⁵I]-SRTX-b | IC₅₀ | 25 | [1] |
Kᴅ: Dissociation Constant; IC₅₀: Half maximal inhibitory concentration.
Table 2: Functional Potency (Vasoconstriction) of this compound
| Preparation | Species | Parameter | Value (nM) | Reference |
| Isolated Middle Cerebral Artery | Goat | EC₅₀ | 5.5 | [8] |
EC₅₀: Half maximal effective concentration.
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
Caption: S6b-induced vasoconstriction signaling pathway.
Experimental Workflow: In Vitro Vasoconstriction Assay
Caption: Workflow for in vitro aortic ring vasoconstriction assay.
Experimental Workflow: In Vivo Hemodynamic Assessment
Caption: Workflow for in vivo hemodynamic measurement in rats.
Experimental Protocols
Protocol 1: In Vitro Vasoconstriction Assay using Aortic Rings
This protocol is adapted from standard organ bath procedures used to measure vasomotor function.[12]
1. Materials:
-
Krebs-Henseleit Buffer (in mM: 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11.1 Glucose)
-
This compound stock solution (e.g., 1 mM in dH₂O, stored at -20°C)
-
Potassium Chloride (KCl) solution (e.g., 80 mM)
-
Gas mixture: 95% O₂ / 5% CO₂
-
Organ bath system with isometric force transducers
-
Data acquisition system
-
Dissection tools
2. Procedure:
-
Tissue Preparation:
-
Humanely euthanize a rat according to approved institutional guidelines.
-
Promptly excise the thoracic aorta and place it in ice-cold Krebs buffer.
-
Carefully remove surrounding connective and adipose tissue under a dissecting microscope.
-
Cut the aorta into 2-3 mm wide rings. Take care to not stretch or damage the endothelium unless intended for the experiment.
-
-
Mounting and Equilibration:
-
Mount each aortic ring on two L-shaped stainless-steel hooks in an organ bath chamber containing Krebs buffer at 37°C and continuously bubbled with 95% O₂ / 5% CO₂.
-
Apply a resting tension of 1.5-2.0 g and allow the rings to equilibrate for 60-90 minutes. Replace the buffer every 15-20 minutes.
-
-
Viability Test:
-
Contract the rings by adding KCl (to a final concentration of 60-80 mM) to test tissue viability.
-
After a stable contraction is reached, wash the rings with fresh Krebs buffer until tension returns to baseline.
-
-
This compound Administration:
-
Once baseline is stable, add this compound to the organ bath in a cumulative, logarithmic concentration-dependent manner (e.g., 10⁻¹¹ M to 10⁻⁷ M).
-
Allow the contraction to reach a stable plateau at each concentration before adding the next.
-
-
Data Acquisition and Analysis:
-
Continuously record the isometric tension throughout the experiment.
-
Express the contractile response as a percentage of the maximum contraction induced by KCl.
-
Plot the concentration-response curve and calculate the EC₅₀ value using non-linear regression analysis (e.g., using Prism software).
-
Protocol 2: In Vivo Hemodynamic Measurement in Rats
This protocol describes the direct measurement of arterial blood pressure in anesthetized rats following S6b administration.[3][13][14]
1. Materials:
-
Male Wistar or Sprague-Dawley rats (250-350 g)
-
Anesthetic (e.g., Inactin, 100 mg/kg, intraperitoneal)
-
Saline (0.9% NaCl), heparinized
-
This compound solution for injection
-
Polyethylene catheters (e.g., PE-50)
-
Pressure transducer and data acquisition system (e.g., PowerLab)
-
Surgical tools
2. Procedure:
-
Animal Preparation:
-
Anesthetize the rat with Inactin. Ensure a stable level of anesthesia by checking for the absence of pedal withdrawal reflexes.
-
Perform a tracheostomy to ensure a patent airway.
-
Surgically expose the right common carotid artery and right jugular vein.
-
Carefully insert a heparinized saline-filled catheter into the carotid artery for blood pressure measurement.
-
Insert a separate catheter into the jugular vein for intravenous administration of this compound.
-
-
Data Recording:
-
Connect the arterial catheter to a pressure transducer linked to a data acquisition system.
-
Allow the animal to stabilize for at least 20-30 minutes after surgery until a steady baseline Mean Arterial Pressure (MAP) and Heart Rate (HR) are observed.
-
-
This compound Administration:
-
Administer this compound as either an intravenous (i.v.) bolus injection or a continuous infusion. Doses can range from pmol/kg to nmol/kg depending on the experimental goal.[3]
-
Administer a vehicle control (saline) in a separate group of animals.
-
-
Data Acquisition and Analysis:
-
Continuously record MAP and HR before, during, and after S6b administration until the parameters return to baseline or the experiment is terminated.
-
Calculate the change in MAP (ΔMAP) from the pre-injection baseline.
-
Analyze the peak pressor response, the time to peak response, and the duration of the effect.
-
If multiple doses are used, construct a dose-response curve.
-
Protocol 3: Cell-Based Calcium Mobilization Assay
This protocol outlines a method to measure intracellular calcium changes in response to S6b using a fluorescent calcium indicator.[6][15]
1. Materials:
-
Vascular smooth muscle cells (primary or cell line, e.g., A7r5)
-
Cell culture medium (e.g., DMEM)
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or similar buffer
-
This compound
-
Fluorescence plate reader with automated injection capability (e.g., FLIPR) or fluorescence microscope
2. Procedure:
-
Cell Culture:
-
Plate cells in a 96-well black, clear-bottom plate and grow to 80-90% confluency.
-
-
Dye Loading:
-
Prepare a loading buffer containing the calcium indicator dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (0.02%) in HBSS.
-
Remove the culture medium from the cells and wash once with HBSS.
-
Add the loading buffer to each well and incubate for 45-60 minutes at 37°C in the dark.
-
After incubation, wash the cells twice with HBSS to remove extracellular dye. Add fresh HBSS to each well.
-
-
Measurement of Calcium Response:
-
Place the 96-well plate into the fluorescence plate reader and allow it to equilibrate to 37°C.
-
Measure baseline fluorescence for a short period (e.g., 20-30 seconds).
-
Use the automated injector to add this compound at various concentrations to the wells.
-
Immediately begin recording the change in fluorescence intensity over time (typically for 2-5 minutes). The increase in fluorescence corresponds to the increase in intracellular calcium.
-
-
Data Analysis:
-
Quantify the calcium response by measuring the peak fluorescence intensity minus the baseline fluorescence (ΔF).
-
Normalize the data, for example, to the response induced by a maximal dose of a known agonist like ATP or to a calcium ionophore like ionomycin.
-
Plot the concentration-response curve for this compound and calculate the EC₅₀ value.
-
References
- 1. Sarafotoxin - Wikipedia [en.wikipedia.org]
- 2. Endothelin Receptor | CymitQuimica [cymitquimica.com]
- 3. Cardiac and vascular actions of this compound and endothelin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Crystal structure of human endothelin ETB receptor in complex with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 7tmantibodies.com [7tmantibodies.com]
- 6. youtube.com [youtube.com]
- 7. Comparison of the contractile effects and binding kinetics of endothelin-1 and this compound in rat isolated renal artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of the contractile effects of endothelin-1 and this compound in goat isolated cerebral arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Endothelin and this compound have similar vasoconstrictor effects and postsynaptically mediated mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Failure of BQ123, a more potent antagonist of sarafotoxin 6b than of endothelin-1, to distinguish between these agonists in binding experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sarafotoxin S6c is a relatively weak displacer of specifically bound 125I-endothelin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. apexbt.com [apexbt.com]
- 13. Arterial pressure response to endothelin-1 and sarafotoxin 6c in rescued endothelin-B-deficient rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Measurement of invasive blood pressure in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
Troubleshooting & Optimization
Sarafotoxin S6b stability and proper storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and handling of Sarafotoxin S6b. It includes frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the successful application of this potent vasoconstrictor peptide in your research.
Frequently Asked Questions (FAQs)
Q1: How should lyophilized this compound be stored for optimal long-term stability?
A1: Lyophilized this compound is stable when stored at -20°C and protected from moisture.[1][2] It is crucial to keep the vial tightly sealed in a dry environment to prevent degradation.
Q2: What is the recommended procedure for reconstituting this compound?
A2: this compound can be reconstituted in solvents such as 20% acetonitrile or 5% acetic acid to a concentration of 1 mg/ml.[1][2] For difficult-to-dissolve preparations, warming the solution to 37°C and gentle sonication in an ultrasonic bath can aid in complete solubilization.[2]
Q3: What are the proper storage conditions for reconstituted this compound solutions?
A3: Once reconstituted, it is recommended to aliquot the this compound solution into single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][2]
Q4: Is this compound sensitive to pH changes?
A4: The secondary structure of this compound is not significantly affected by wide variations in pH.[3] However, for experimental purposes, it is best to maintain a pH close to physiological conditions (pH 7.4) in your assay buffer, unless the experimental design requires otherwise.
Q5: What safety precautions should be taken when handling this compound?
A5: this compound is harmful if inhaled, comes into contact with skin, or is swallowed.[1] It is essential to wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. All handling should be performed in a well-ventilated area or a fume hood.
Data Presentation: Stability and Storage Conditions
The following table summarizes the recommended storage conditions and stability for this compound in both lyophilized and reconstituted forms.
| Form | Storage Temperature | Duration of Stability | Key Considerations |
| Lyophilized Powder | -20°C | Long-term | Protect from moisture. Keep vial tightly sealed.[1][2] |
| Reconstituted Solution | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles.[1][2] |
| -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles.[2] |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Bioactivity | Improper storage of lyophilized powder or reconstituted solution. | Ensure lyophilized product was stored at -20°C and protected from moisture. For reconstituted solutions, confirm storage at -20°C or -80°C and that the number of freeze-thaw cycles was minimized. |
| Incorrect disulfide bond formation. | The correct disulfide bridges (Cys1-Cys15, Cys3-Cys11) are critical for activity.[4][5] If synthesizing the peptide, ensure proper oxidative folding conditions. | |
| Precipitation of Reconstituted Solution | Poor solubility in the chosen solvent. | Try warming the solution to 37°C and using an ultrasonic bath to aid dissolution.[2] Consider reconstituting in a small amount of organic solvent (e.g., DMSO) before diluting with aqueous buffer. |
| Inconsistent Experimental Results | Repeated freeze-thaw cycles of the stock solution. | Prepare single-use aliquots of the reconstituted this compound to ensure consistent concentration and activity for each experiment.[2] |
| Adsorption of the peptide to plasticware. | Use low-protein-binding microplates and pipette tips to minimize loss of this compound. |
Experimental Protocols
Protocol 1: Endothelin Receptor Binding Assay
This protocol describes a competitive binding assay to characterize the interaction of this compound with endothelin receptors.
Materials:
-
Cell membranes prepared from a cell line expressing endothelin receptors (e.g., CHO-ETa or CHO-ETb cells)
-
Radiolabeled endothelin-1 (¹²⁵I-ET-1)
-
Unlabeled this compound
-
Binding Buffer (e.g., 25 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 mM CaCl₂, and 0.2% BSA)
-
Wash Buffer (e.g., ice-cold 25 mM Tris-HCl, pH 7.4, containing 0.2% BSA)
-
Glass fiber filters (e.g., Whatman GF/C)
-
Scintillation fluid and counter
Procedure:
-
In a 96-well plate, add increasing concentrations of unlabeled this compound.
-
Add a constant concentration of ¹²⁵I-ET-1 to each well.
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold Wash Buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the concentration of this compound that inhibits 50% of the specific binding of ¹²⁵I-ET-1 (IC₅₀ value).
Protocol 2: Intracellular Calcium Mobilization Assay
This protocol outlines a method to measure the increase in intracellular calcium concentration in response to this compound, indicating endothelin receptor activation.
Materials:
-
A suitable cell line expressing endothelin receptors (e.g., A7r5, CHO-ETa, or CHO-ETb cells)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
Assay Buffer (e.g., Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4)
-
This compound
-
Fluorescence plate reader with kinetic reading capabilities
Procedure:
-
Seed the cells in a 96-well black, clear-bottom plate and grow to confluence.
-
Prepare the dye-loading solution by mixing the calcium-sensitive dye with Pluronic F-127 in Assay Buffer.
-
Remove the cell culture medium and add the dye-loading solution to the cells.
-
Incubate the plate at 37°C for 60 minutes in the dark to allow for dye uptake.
-
Wash the cells with Assay Buffer to remove excess dye.
-
Place the plate in the fluorescence plate reader and record the baseline fluorescence for a short period.
-
Add this compound at various concentrations to the wells.
-
Immediately begin kinetic measurement of the fluorescence signal for several minutes to capture the calcium transient.
-
Analyze the data to determine the dose-dependent increase in intracellular calcium concentration.
Mandatory Visualizations
Caption: this compound signaling pathway.
Caption: Receptor binding assay workflow.
Caption: Troubleshooting logical workflow.
References
- 1. This compound, Atractaspsis engaddensis CAS 116303-65-2 | 05-23-3802 [merckmillipore.com]
- 2. glpbio.com [glpbio.com]
- 3. Conformational stability of the endothelin/sarafotoxin family of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Studies on the disulfide bridges of sarafotoxins. Chemical synthesis of this compound and its homologue with different disulfide bridges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cardiovascular effects of two disulfide analogues of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
determining optimal Sarafotoxin S6b concentration for in vitro assays
Frequently Asked Questions (FAQs)
Q1: What is Sarafotoxin S6b and what is its primary mechanism of action?
A1: this compound (SRTX-S6b) is a potent vasoconstrictor peptide isolated from the venom of the burrowing asp, Atractaspis engaddensis.[1] It is structurally and functionally homologous to the endothelin (ET) family of peptides.[1] Its primary mechanism of action is the activation of endothelin receptors, specifically the ETA and ETB subtypes, which are G-protein coupled receptors.[1] Activation of these receptors initiates the phosphoinositide signal transduction pathway, leading to an increase in intracellular calcium concentration ([Ca2+]i).[1][2]
Q2: What are the typical effective concentrations of this compound in in vitro assays?
A2: The optimal concentration of this compound is highly dependent on the specific assay and cell type used. However, based on published literature, a general starting range for most cell-based assays is between 1 nM and 100 nM. For receptor binding assays, concentrations in the low nanomolar to picomolar range are often sufficient.[3]
Q3: Is this compound cytotoxic?
A3: this compound is not primarily considered a cytotoxic agent. Its main effects are related to receptor-mediated signaling pathways that modulate cellular functions like contraction and proliferation.[4] However, at very high concentrations or with prolonged exposure, it may induce secondary effects that can impact cell viability. It is always recommended to perform a cytotoxicity assay to determine the non-toxic concentration range for your specific cell line and experimental conditions.
Q4: Which cell lines are responsive to this compound?
A4: Cell lines expressing endothelin receptors (ETA and/or ETB) will be responsive to this compound. Commonly used cell types include:
-
Vascular Smooth Muscle Cells (VSMCs): These cells are a primary target and exhibit robust contractile and proliferative responses.[4]
-
Astrocytes: These glial cells in the central nervous system express endothelin receptors and respond to this compound with an increase in intracellular calcium.[2]
-
CHO (Chinese Hamster Ovary) and HEK293 (Human Embryonic Kidney 293) cells: These are commonly used for recombinant expression of endothelin receptors to study specific receptor subtype interactions.
-
Epithelial Cells: Certain intestinal epithelial cells have been shown to respond to toxins that modulate E-cadherin cleavage, a pathway that can be influenced by signaling cascades similar to those activated by this compound.[5]
Troubleshooting Guides
General Troubleshooting for Peptide Assays
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or failed peptide activity | Improper peptide storage: Peptides are sensitive to degradation. | Store lyophilized peptide at -20°C or -80°C. Avoid repeated freeze-thaw cycles by preparing single-use aliquots after reconstitution.[6] |
| Poor peptide solubility: The peptide may not be fully dissolved, leading to inaccurate concentrations. | Consult the manufacturer's instructions for the recommended solvent. For hydrophobic peptides, a small amount of DMSO or acetonitrile may be necessary before dilution in aqueous buffer.[6] | |
| Oxidation: Peptides containing cysteine, methionine, or tryptophan are susceptible to oxidation. | Use deoxygenated buffers and consider storing aliquots under an inert gas like argon or nitrogen. | |
| Contamination: Endotoxin or microbial contamination can interfere with cellular assays. | Use sterile techniques and high-quality reagents. For sensitive applications, consider using endotoxin-free water and reagents.[6] |
Troubleshooting Calcium Flux Assays
| Issue | Potential Cause | Recommended Solution |
| No or weak calcium signal | Low receptor expression: The cell line may not express sufficient endothelin receptors. | Confirm receptor expression using techniques like qPCR, western blot, or by using a positive control cell line known to respond. |
| Receptor desensitization: Prolonged exposure to the agonist can lead to receptor downregulation or uncoupling from signaling pathways. | Minimize pre-incubation times with this compound. Consider using a lower concentration range or a time-course experiment to capture the initial peak response. | |
| Issues with calcium indicator dye: Improper loading, dye compartmentalization, or photobleaching. | Optimize dye loading concentration and incubation time for your cell line. Use an appropriate imaging buffer and minimize exposure to excitation light. | |
| High background signal | Cell stress or death: Damaged cells can have elevated basal calcium levels. | Ensure gentle cell handling and use healthy, sub-confluent cells for experiments. |
| Autofluorescence: Some cell types or media components may exhibit intrinsic fluorescence. | Include a no-dye control to assess background fluorescence. | |
| Variable results between wells/replicates | Uneven cell plating: Inconsistent cell numbers will lead to variability in the overall signal. | Ensure a homogenous cell suspension and use appropriate plating techniques to achieve a uniform cell monolayer. |
| Inconsistent agonist addition: Timing and mixing of this compound can impact the kinetics of the response. | Use automated liquid handling for precise and simultaneous addition of the agonist to all wells. |
Troubleshooting Cytotoxicity Assays (e.g., MTT, XTT)
| Issue | Potential Cause | Recommended Solution |
| High background in MTT/XTT assays | Contamination: Microbial contamination can reduce the tetrazolium salt. | Ensure sterile technique and check for contamination in cell cultures and reagents. |
| Media components: Phenol red in culture media can interfere with absorbance readings. | Use phenol red-free media for the assay. | |
| Inconsistent results | Uneven cell seeding: Variability in cell number per well. | Ensure a single-cell suspension and proper mixing before plating. |
| Edge effects: Evaporation from wells at the edge of the plate can concentrate media components and affect cell growth. | Avoid using the outer wells of the plate for experimental samples or ensure proper humidification during incubation. | |
| Precipitation of this compound: High concentrations of the peptide may not be fully soluble in the culture medium. | Visually inspect the wells for any precipitate. If observed, try a different solvent for the stock solution or lower the final concentration. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from various in vitro studies. These values should be used as a starting point for experimental design.
Table 1: Receptor Binding Affinity and Potency of this compound
| Parameter | Tissue/Cell Type | Value | Reference |
| IC50 (vs 125I-endothelin) | Rat ventricular membranes | 0.21 nM | [3] |
| Ki (Contraction) | Human coronary artery | 0.27 nM | |
| Ki (Contraction) | Human saphenous vein | 0.55 nM |
Table 2: Effective Concentrations of this compound in Functional Assays
| Assay | Tissue/Cell Type | Concentration | Effect | Reference |
| Vasoconstriction | Isolated perfused mesenteric vascular bed | 30 nM | Produced direct vasoconstriction | [7] |
| Co-mitogenesis | Rat vascular smooth muscle cells | up to 100 nM | Did not initiate DNA synthesis alone, but potentiated the effect of PDGF | [4] |
| Phosphoinositide Hydrolysis | Primary rat astrocytes | Not specified | Stimulated hydrolysis with similar potency to endothelin-1 and -3 | [2] |
| Calcium Mobilization | Primary rat astrocytes | Not specified | Induced rapid mobilization of intracellular Ca2+ | [2] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration Range using a Cytotoxicity Assay (MTT Assay)
This protocol is designed to establish the non-toxic concentration range of this compound for subsequent functional assays.
Materials:
-
Responsive cell line (e.g., vascular smooth muscle cells)
-
Complete cell culture medium
-
This compound stock solution (e.g., 1 mM in sterile water or PBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Preparation of this compound Dilutions: Prepare a serial dilution of this compound in complete culture medium. A suggested starting range is from 1 µM down to 10 pM. Also, prepare a vehicle control (medium without this compound).
-
Cell Treatment: Carefully remove the culture medium from the wells and replace it with 100 µL of the this compound dilutions or vehicle control.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well.
-
Absorbance Measurement: Mix gently to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the concentration-response curve to determine the concentration range that does not significantly reduce cell viability.
Protocol 2: Calcium Flux Assay
This protocol outlines a method for measuring changes in intracellular calcium concentration in response to this compound stimulation.
Materials:
-
Responsive cell line
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM, or Indo-1 AM)
-
Pluronic F-127 (for aiding dye solubilization)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
This compound stock solution
-
Ionomycin (positive control)
-
EGTA (negative control)
-
Fluorometric imaging plate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells onto a black-walled, clear-bottom 96-well plate and grow to 80-90% confluency.
-
Dye Loading: Prepare a loading buffer containing the calcium indicator dye (e.g., 2-5 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS.
-
Remove the culture medium and add the loading buffer to each well. Incubate for 30-60 minutes at 37°C in the dark.
-
Washing: Gently wash the cells twice with HBSS to remove excess dye.
-
Baseline Measurement: Add 100 µL of HBSS to each well and measure the baseline fluorescence for a few minutes.
-
This compound Addition: Add the desired concentration of this compound and continue to monitor the fluorescence signal over time. It is recommended to use a plate reader with an injection port for simultaneous addition and reading.
-
Controls: In separate wells, add ionomycin as a positive control to elicit a maximal calcium response and EGTA to chelate extracellular calcium as a negative control.
-
Data Analysis: The change in fluorescence intensity over time reflects the change in intracellular calcium concentration. The data can be expressed as a ratio of fluorescence before and after stimulation or normalized to the maximal response induced by ionomycin.
Visualizations
Signaling Pathway of this compound
Caption: this compound signaling pathway.
Experimental Workflow for Determining Optimal Concentration
Caption: Workflow for optimal concentration determination.
References
- 1. Sarafotoxins S6: several isotoxins from Atractaspis engaddensis (burrowing asp) venom that affect the heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Astrocytes are target cells for endothelins and sarafotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sarafotoxin S6c is a relatively weak displacer of specifically bound 125I-endothelin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The endothelin peptides ET-1, ET-2, ET-3 and this compound are co-mitogenic with platelet-derived growth factor for vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bacteroides fragilis toxin stimulates intestinal epithelial cell shedding and gamma-secretase-dependent E-cadherin cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. genscript.com [genscript.com]
- 7. Cardiac and vascular actions of this compound and endothelin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Sarafotoxin S6b Technical Support Center: Troubleshooting Batch-to-Batch Variability
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on addressing potential issues related to batch-to-batch variability of Sarafotoxin S6b (SRTX-b). Consistent and reproducible experimental results are paramount in research and drug development. This resource offers troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate challenges arising from lot-to-lot differences in this compound preparations.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent results in our bioassays with different batches of this compound. What are the potential causes?
Batch-to-batch variability in synthetic peptides like this compound can stem from several factors introduced during synthesis and purification. These can include variations in peptide purity, the presence of deletion or truncated sequences, improper disulfide bond formation, oxidation of sensitive residues, and the presence of contaminants such as endotoxins.[1][2][3] Each of these can significantly impact the biological activity of the peptide.
Q2: How can we proactively assess a new batch of this compound before starting our experiments?
It is highly recommended to perform in-house quality control on each new batch. This should ideally include:
-
Analytical Characterization: Verify the peptide's identity and purity using methods like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[4][5]
-
Functional Assay: Conduct a dose-response curve in your specific bioassay to determine the EC50 or IC50 value. Compare this to the value obtained from a previously validated, "gold-standard" batch.
-
Solubility Test: Confirm that the peptide dissolves as expected according to the manufacturer's instructions. Poor solubility can indicate issues with the peptide's final salt form or the presence of aggregates.
Q3: What information should we look for on the Certificate of Analysis (CoA) provided by the supplier?
A comprehensive Certificate of Analysis is a key indicator of a well-characterized peptide. Look for the following information:
-
Purity: Determined by HPLC, this should ideally be ≥95%.[6]
-
Molecular Weight: Confirmed by Mass Spectrometry to match the theoretical molecular weight of this compound.
-
Peptide Content: This value, often determined by amino acid analysis, indicates the percentage of the lyophilized powder that is the actual peptide, with the remainder being counter-ions and water.[7]
-
Endotoxin Levels: For in vivo or cell-based assays, it is crucial to ensure low endotoxin levels (typically <0.01 EU/µg).[8][9]
Troubleshooting Guide
Issue 1: Reduced or No Biological Activity
If a new batch of this compound shows significantly lower activity than expected, consider the following:
-
Incorrect Peptide Concentration: The net peptide content can vary between batches.[7] Ensure you are calculating your stock solution concentration based on the peptide content provided on the CoA, not just the total mass of the lyophilized powder.
-
Improper Disulfide Bonds: this compound has two critical disulfide bridges (Cys1-Cys15 and Cys3-Cys11) for its tertiary structure and function.[4][10] Incorrect folding during synthesis can lead to inactive isomers. While difficult to assess without specialized analytical techniques, a significant loss of activity is a strong indicator of this issue.
-
Oxidation: Methionine residues in peptides are susceptible to oxidation, which can reduce biological activity. If the peptide has been stored improperly or for an extended period, this may be a factor.
Issue 2: Increased or Unexpected Biological Activity
Higher than expected activity can also be problematic, leading to off-target effects or difficulties in establishing a therapeutic window.
-
Higher Purity/Peptide Content: A new batch may have a higher purity or peptide content than a previous one, leading to a more potent solution at the same weight/volume preparation. Always refer to the batch-specific CoA.
-
Contaminants: While less common, the presence of other bioactive contaminants could potentiate the observed effect.
Issue 3: Poor Solubility
Difficulty in dissolving the lyophilized peptide can lead to inaccurate stock solutions.
-
Follow Manufacturer's Protocol: Always use the recommended solvent. For this compound, this is typically water.[7]
-
Gentle Dissolution: To aid solubility, gentle warming (to around 37°C) and sonication can be employed.[11] Avoid harsh vortexing which can cause aggregation.
-
Storage of Stock Solutions: Once reconstituted, it is recommended to aliquot and freeze stock solutions at -20°C or -80°C to avoid repeated freeze-thaw cycles.[6][11] Stock solutions are generally stable for up to one month at -20°C.[6]
Data Presentation
Table 1: Key Quality Control Parameters for this compound Batches
| Parameter | Recommended Specification | Method of Analysis | Potential Impact of Deviation |
| Purity | ≥95% | HPLC | Lower purity can lead to reduced specific activity and unpredictable off-target effects. |
| Identity | Conforms to expected molecular weight | Mass Spectrometry | Incorrect mass indicates synthesis errors (e.g., truncations, deletions). |
| Peptide Content | Report value (typically 70-90%) | Amino Acid Analysis or UV Spectrophotometry | Affects the accuracy of stock solution concentrations. |
| Endotoxin Level | < 0.01 EU/µg (for cellular/in vivo use) | LAL Assay | High endotoxin levels can cause inflammatory responses and interfere with experimental results.[2][12] |
| Appearance | White lyophilized solid | Visual Inspection | Deviations in color or texture may indicate contamination or degradation. |
| Solubility | Soluble in water to at least 1 mg/mL | Experimental Test | Poor solubility can lead to inaccurate dosing and loss of active peptide. |
Experimental Protocols
Protocol 1: Preparation and Quantification of this compound Stock Solution
-
Review the Certificate of Analysis: Note the net peptide content for the specific batch.
-
Calculate Required Mass: To prepare a 1 mM stock solution, use the following formula: Mass (mg) = 1 (mmol/L) * Volume (L) * Molecular Weight ( g/mol ) / Peptide Content (%)
-
Reconstitution: Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation. Add the calculated volume of sterile, nuclease-free water.
-
Dissolution: Gently swirl the vial or use sonication to ensure complete dissolution. Avoid vigorous shaking.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in low-protein-binding tubes and store at -20°C or -80°C.
Protocol 2: Functional Assessment using a Vasoconstriction Assay (Conceptual)
This protocol outlines a general approach. Specific details will depend on the tissue and experimental setup.
-
Tissue Preparation: Isolate a suitable blood vessel (e.g., rat aorta or mesenteric artery) and mount it in an organ bath containing an appropriate physiological salt solution, gassed with 95% O2 / 5% CO2 at 37°C.
-
Equilibration: Allow the tissue to equilibrate under a resting tension until a stable baseline is achieved.
-
Control Response: Elicit a contractile response with a standard agent (e.g., potassium chloride) to ensure tissue viability.
-
Cumulative Concentration-Response Curve: Add this compound to the organ bath in a cumulative manner, increasing the concentration in logarithmic steps. Record the contractile response at each concentration.
-
Data Analysis: Plot the contractile response against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 and the maximum response (Emax).
-
Batch Comparison: Compare the EC50 and Emax values of the new batch with those of a previously characterized, reliable batch.
Visualizations
Caption: this compound signaling pathway leading to vasoconstriction.
References
- 1. rdworldonline.com [rdworldonline.com]
- 2. Endotoxin contamination triggers severe symptoms [peptides.de]
- 3. researchgate.net [researchgate.net]
- 4. Studies on the disulfide bridges of sarafotoxins. Chemical synthesis of this compound and its homologue with different disulfide bridges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sarafotoxin S6c =97 HPLC 121695-87-2 [sigmaaldrich.com]
- 6. This compound, Atractaspsis engaddensis CAS 116303-65-2 | 05-23-3802 [merckmillipore.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. genscript.com [genscript.com]
- 9. Biological Testing Services for Peptide Characterization - Creative Peptides [creative-peptides.com]
- 10. Sarafotoxin S6c =97 HPLC 121695-87-2 [sigmaaldrich.com]
- 11. glpbio.com [glpbio.com]
- 12. genscript.com [genscript.com]
troubleshooting lack of response to Sarafotoxin S6b in assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering a lack of response to Sarafotoxin S6b (SRTX-b) in their assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent vasoconstrictor peptide originally isolated from the venom of the Israeli mole viper (Atractaspis engaddensis).[1] It is structurally and functionally homologous to the endothelin (ET) family of peptides.[1] SRTX-b acts as a non-selective agonist for the endothelin receptors, ETA and ETB, which are G-protein coupled receptors (GPCRs).[1] Binding of SRTX-b to these receptors activates the phosphoinositide signal transduction pathway, leading to an increase in intracellular calcium levels ([Ca2+]i).[2] This elevation in intracellular calcium is the primary driver of its vasoconstrictor effects.[3]
Q2: What are the expected outcomes of this compound stimulation in a functional assay?
In functional assays, stimulation with this compound is expected to induce a physiological response in cells or tissues expressing endothelin receptors. Common responses include:
-
Increased intracellular calcium: A rapid and transient or sustained increase in cytosolic calcium concentration.
-
Vasoconstriction: Contraction of smooth muscle tissue, such as in isolated arterial rings.[4]
-
Cell signaling pathway activation: Phosphorylation of downstream signaling molecules like extracellular signal-regulated kinases (ERKs).[5]
Q3: What concentration of this compound should I use in my assay?
The optimal concentration of this compound will vary depending on the cell type, receptor expression levels, and the specific assay being performed. However, based on published literature, a starting point for in vitro assays is typically in the low nanomolar to micromolar range. It is always recommended to perform a dose-response curve to determine the EC50 (half-maximal effective concentration) for your specific experimental system.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound to aid in experimental design.
| Parameter | Value | Tissue/Cell Type | Reference |
| Binding Affinity (Ki) | 0.27 nM | Human Coronary Artery | [4] |
| 0.55 nM | Human Saphenous Vein | [4] | |
| 19.5 nM | Human Coronary Artery | [4] | |
| Dissociation Constant (Kd) | 150 pM | Various Tissues | [2] |
| IC50 vs. 125I-endothelin | 0.21 nM | Rat Ventricular Membranes | [6] |
Troubleshooting Guide: Lack of Response to this compound
A lack of response to this compound can be frustrating. This guide provides a systematic approach to troubleshooting this issue.
Problem 1: No response or very weak response from cells or tissues.
| Possible Cause | Troubleshooting Step |
| This compound Quality and Handling | |
| Degraded Peptide: this compound is a peptide and can be susceptible to degradation. | - Verify Storage: Ensure the lyophilized peptide has been stored desiccated at -20°C or below.[7] - Fresh Aliquots: Reconstituted stock solutions should be aliquoted and stored at -20°C for up to one month or -80°C for up to six months to avoid repeated freeze-thaw cycles.[2][8] - Source and Lot: Consider if the peptide is from a reputable supplier and if the specific lot has been validated. Check the certificate of analysis for purity data (typically ≥97% by HPLC).[2] |
| Incorrect Concentration: The final concentration in the assay may be too low. | - Recalculate Dilutions: Double-check all calculations for preparing working solutions from the stock. - Perform Dose-Response: If not already done, perform a wide-range dose-response curve to ensure an appropriate concentration is being used. |
| Experimental System | |
| Low or Absent Endothelin Receptor Expression: The cell line or tissue may not express sufficient levels of ETA or ETB receptors. | - Verify Receptor Expression: Confirm receptor expression at the mRNA level (RT-PCR, qPCR) or protein level (Western blot, immunocytochemistry).[5][9] - Use a Positive Control Cell Line: Employ a cell line known to express endothelin receptors and respond to endothelin-1 or SRTX-b (e.g., U2OS cells stably expressing ETA receptor).[10] |
| Cell Health and Confluency: Unhealthy or improperly confluent cells will not respond optimally. | - Check Cell Viability: Use a viability stain (e.g., trypan blue) to ensure a high percentage of viable cells. - Optimize Cell Density: Plate cells at a consistent and optimal density for your assay. Over-confluent or under-confluent cells can show altered receptor expression and signaling. |
| Assay Conditions | |
| Incompatible Buffer or Media Components: Components in your assay buffer could be interfering with receptor binding or cell signaling. | - Review Buffer Composition: Ensure the buffer composition is appropriate for a GPCR assay and does not contain interfering substances. - Serum Starvation: If using serum-containing media, serum-starve the cells for several hours before the assay to reduce basal signaling. |
| Assay Readout/Detection | |
| Calcium Assay Issues: Problems with the calcium indicator dye or detection method can mask a real response. | - Dye Loading: Ensure adequate loading of the calcium-sensitive dye by optimizing concentration and incubation time.[3] - High Background Fluorescence: Check for high background fluorescence, which can be caused by improper washing or dye extrusion.[3] - Instrument Settings: Optimize the settings on your fluorescence plate reader or microscope for the specific dye being used. |
| Vasoconstriction Assay Issues: Technical problems with the tissue preparation or measurement can lead to a lack of observed response. | - Tissue Viability: Ensure the isolated tissue is healthy and maintained in appropriate physiological buffer (e.g., Krebs-Henseleit solution) with adequate oxygenation. - Pre-contraction: For relaxation studies, ensure the tissue is appropriately pre-contracted with another agonist. - Tension Calibration: Properly calibrate the force transducer to detect small changes in tissue tension. |
Experimental Protocols
Calcium Flux Assay Using a Fluorescent Plate Reader
This protocol describes a method for measuring this compound-induced intracellular calcium mobilization in a cell line expressing endothelin receptors.
Materials:
-
Cells expressing ETA and/or ETB receptors (e.g., CHO-K1 or HEK293 cells stably expressing the receptor)
-
Black, clear-bottom 96-well microplates
-
This compound stock solution (e.g., 1 mM in DMSO or water, stored at -20°C)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM, Fura-2 AM)
-
Pluronic F-127
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)
-
Positive control agonist (e.g., Endothelin-1)
-
Fluorescence plate reader with injection capability
Procedure:
-
Cell Plating: Seed cells into a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO2.
-
Dye Loading:
-
Prepare the dye loading solution. For Fluo-8 AM, mix the dye with an equal volume of Pluronic F-127 solution, then dilute in Assay Buffer to the final desired concentration (typically 1-4 µM).
-
Remove the cell culture medium from the wells and add 100 µL of the dye loading solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes, followed by 30 minutes at room temperature in the dark.
-
-
Compound Plate Preparation:
-
Prepare a serial dilution of this compound in Assay Buffer in a separate 96-well plate. Include wells with Assay Buffer only (negative control) and a positive control agonist (e.g., Endothelin-1).
-
-
Calcium Flux Measurement:
-
Place the cell plate into the fluorescence plate reader.
-
Set the instrument to record fluorescence intensity over time (e.g., every 1-2 seconds for at least 2-3 minutes).
-
Establish a stable baseline reading for 15-30 seconds.
-
Program the instrument to inject a specific volume (e.g., 20 µL) of the this compound solution from the compound plate into the cell plate.
-
Continue recording the fluorescence signal to capture the peak response and subsequent return to baseline.
-
-
Data Analysis:
-
The change in fluorescence intensity (ΔF) is typically calculated as the maximum fluorescence signal post-injection minus the baseline fluorescence.
-
Normalize the data to the negative control.
-
Plot the normalized response against the log of the this compound concentration to generate a dose-response curve and determine the EC50.
-
Visualizations
Signaling Pathway of this compound
References
- 1. Sarafotoxin - Wikipedia [en.wikipedia.org]
- 2. This compound, Atractaspsis engaddensis CAS 116303-65-2 | 05-23-3802 [merckmillipore.com]
- 3. icdar.org [icdar.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Expression of endothelins and their receptors in glioblastoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sarafotoxin S6c is a relatively weak displacer of specifically bound 125I-endothelin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sarafotoxin-6b - Echelon Biosciences [echelon-inc.com]
- 8. glpbio.com [glpbio.com]
- 9. Differences in Endothelin B Receptor Isoforms Expression and Function in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cells-online.com [cells-online.com]
Technical Support Center: Optimizing Dose-Response Curves for Sarafotoxin S6b
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing dose-response curves for Sarafotoxin S6b (SRTX-S6b). It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to facilitate successful and reproducible experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent vasoconstrictor peptide originally isolated from the venom of the burrowing asp, Atractaspis engaddensis. It is structurally and functionally homologous to the endothelin (ET) family of peptides. SRTX-S6b acts as a non-selective agonist for endothelin receptors, primarily the ETA and ETB subtypes.[1] Activation of these G-protein coupled receptors initiates the phosphoinositide signaling pathway, leading to an increase in intracellular calcium concentration ([Ca2+]i) and subsequent smooth muscle contraction.[1]
Q2: What are the typical applications of this compound in research?
A2: Due to its potent vasoconstrictor activity, SRTX-S6b is widely used in pharmacological research to study the endothelin system and its role in cardiovascular physiology and pathophysiology. Common applications include investigating mechanisms of vasoconstriction, studying endothelin receptor pharmacology, and as a tool compound in the development of endothelin receptor antagonists.
Q3: How should I prepare and store this compound?
A3: this compound is a peptide and should be handled with care to maintain its stability and activity. It is typically supplied as a lyophilized powder. For stock solutions, it is recommended to reconstitute the peptide in a solvent such as sterile, deionized water or a buffered solution. To avoid repeated freeze-thaw cycles that can degrade the peptide, it is advisable to aliquot the stock solution into smaller volumes and store them at -20°C or -80°C.[2] For working solutions, further dilutions can be made in the appropriate physiological buffer for your experiment.
Q4: What are the expected EC50/IC50 values for this compound?
A4: The potency of this compound can vary depending on the tissue and experimental conditions. The provided data summary table below includes reported EC50 and IC50 values from various studies. These values should serve as a reference, and it is recommended to determine the potency in your specific experimental system.
Quantitative Data Summary
| Parameter | Tissue/Cell Type | Value | Reference |
| IC50 | Rat Ventricular Membranes (Displacement of 125I-endothelin) | 0.21 nM | [3] |
| EC50 | Goat Isolated Middle Cerebral Arteries | 5.5 x 10⁻⁹ M | |
| Ki | Human Coronary Artery | 0.27 nM | [4] |
| Ki | Human Saphenous Vein | 0.55 nM | [4] |
Troubleshooting Guides
Vasoconstriction Assays (e.g., Aortic Ring Assay)
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or weak contractile response to this compound | 1. Degraded this compound: Improper storage or handling of the peptide. 2. Damaged tissue: Endothelium or smooth muscle damage during dissection or mounting. 3. Incorrect buffer composition: Imbalance in ions (e.g., Ca2+) or pH. 4. Low receptor expression: The tissue may have low levels of endothelin receptors. | 1. Prepare fresh aliquots of SRTX-S6b from a properly stored stock. 2. Handle aortic rings carefully, avoiding stretching or touching the intimal surface. Ensure proper mounting on the myograph hooks. 3. Prepare fresh physiological salt solution (e.g., Krebs-Henseleit buffer) and ensure it is properly gassed (95% O2, 5% CO2) and at the correct temperature (37°C). 4. Verify the responsiveness of the tissue with a known vasoconstrictor (e.g., phenylephrine or potassium chloride). Consider using a different vascular bed known to have high endothelin receptor expression. |
| High variability between tissue preparations | 1. Inconsistent tissue dissection: Variation in the size or source of the aortic rings. 2. Variable passive tension: Incorrect or inconsistent setting of the baseline tension. 3. Presence of interfering substances: Contaminants in the buffer or from the tissue. | 1. Prepare aortic rings of a consistent size (e.g., 2-3 mm in length) from the same anatomical location. 2. Allow for an adequate equilibration period and consistently set the optimal passive tension for the specific tissue. 3. Ensure all glassware is thoroughly cleaned and use high-purity reagents for buffer preparation. Change the buffer in the organ bath regularly during the equilibration period. |
| Dose-response curve does not reach a plateau (no Emax) | 1. Concentration range is too low: The highest concentration of SRTX-S6b used is not sufficient to elicit a maximal response. 2. Solubility issues at high concentrations: The peptide may precipitate at higher concentrations. | 1. Extend the concentration range of SRTX-S6b in logarithmic increments until a clear plateau is observed. 2. Ensure the peptide is fully dissolved in the vehicle before adding to the organ bath. Consider using a different solvent for the stock solution if solubility is an issue. |
Calcium Mobilization Assays (e.g., Fura-2 AM Assay)
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no fluorescence signal | 1. Poor dye loading: Inefficient uptake of the calcium indicator (e.g., Fura-2 AM) by the cells. 2. Cell death: Toxicity from the dye or other experimental conditions. 3. Instrument settings not optimized: Incorrect excitation/emission wavelengths or gain settings. | 1. Optimize dye loading conditions (concentration, incubation time, and temperature). The use of a non-ionic surfactant like Pluronic F-127 can aid in dye solubilization and cell loading.[5] 2. Check cell viability before and after the experiment. Reduce dye concentration or incubation time if toxicity is observed. 3. Consult the instrument manual to ensure optimal settings for the specific fluorescent dye being used. |
| High background fluorescence | 1. Incomplete hydrolysis of AM ester: Presence of extracellular dye that has not been washed away or is not properly hydrolyzed. 2. Autofluorescence: Intrinsic fluorescence from cells or media components. | 1. Ensure adequate washing of cells after dye loading to remove extracellular Fura-2 AM. 2. Use a phenol red-free medium during the assay. Measure the autofluorescence of unstained cells and subtract it from the experimental values. |
| Rapid signal decay or photobleaching | 1. Excessive excitation light exposure: High-intensity light can damage the cells and bleach the fluorescent dye. 2. Dye leakage: The fluorescent indicator may be actively transported out of the cells. | 1. Reduce the intensity and duration of the excitation light. Use a neutral density filter if available. 2. The use of an anion transport inhibitor, such as probenecid, can help to reduce dye leakage.[5] |
Experimental Protocols
Detailed Methodology for Aortic Ring Vasoconstriction Assay
This protocol is adapted from standard procedures for studying vascular reactivity in isolated rodent aortas.
1. Materials and Reagents:
-
Thoracic aorta from a rat or mouse.
-
Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose).
-
This compound stock solution.
-
Phenylephrine (PE) and Acetylcholine (ACh) for viability and endothelium integrity checks.
-
Organ bath system with force transducer and data acquisition software.
-
Carbogen gas (95% O2, 5% CO2).
2. Procedure:
-
Tissue Preparation:
-
Euthanize the animal according to approved institutional guidelines.
-
Carefully excise the thoracic aorta and place it in ice-cold Krebs-Henseleit solution.
-
Under a dissecting microscope, remove adherent connective and adipose tissue.
-
Cut the aorta into rings of 2-3 mm in length.
-
-
Mounting:
-
Mount each aortic ring on two stainless steel hooks or wires in the organ bath chamber containing Krebs-Henseleit solution maintained at 37°C and continuously gassed with carbogen.
-
One hook is fixed to the chamber, and the other is connected to a force transducer.
-
-
Equilibration:
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g (for rat aorta). During this period, wash the tissues with fresh Krebs-Henseleit solution every 15-20 minutes.
-
-
Viability and Endothelium Integrity Check:
-
Contract the rings with a submaximal concentration of phenylephrine (e.g., 1 µM).
-
Once a stable contraction is achieved, add acetylcholine (e.g., 10 µM) to assess endothelium-dependent relaxation. A relaxation of >70% indicates intact endothelium.
-
Wash the rings extensively to return to baseline tension.
-
-
Dose-Response Curve Generation:
-
After a washout period and return to baseline, add this compound cumulatively in increasing concentrations (e.g., 10⁻¹² to 10⁻⁷ M) to the organ bath.
-
Allow the response to each concentration to stabilize before adding the next.
-
Record the contractile force at each concentration.
-
-
Data Analysis:
-
Express the contractile response as a percentage of the maximal contraction induced by a reference vasoconstrictor (e.g., KCl or phenylephrine).
-
Plot the percentage of maximal contraction against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using a non-linear regression analysis to determine the EC50 and Emax values.
-
Detailed Methodology for Fura-2 AM Calcium Mobilization Assay
This protocol describes the measurement of intracellular calcium changes in cultured cells (e.g., vascular smooth muscle cells) in response to this compound.
1. Materials and Reagents:
-
Cultured cells expressing endothelin receptors (e.g., primary vascular smooth muscle cells or a suitable cell line).
-
Fura-2 AM (acetoxymethyl ester form of Fura-2).
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) or another suitable physiological buffer.
-
This compound stock solution.
-
Fluorescence plate reader or microscope capable of ratiometric measurements (excitation at 340 nm and 380 nm, emission at ~510 nm).
2. Procedure:
-
Cell Culture:
-
Plate the cells in a 96-well black, clear-bottom plate and grow to 80-90% confluency.
-
-
Dye Loading:
-
Prepare a Fura-2 AM loading solution. A typical final concentration is 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS.
-
Remove the cell culture medium and wash the cells once with HBSS.
-
Add the Fura-2 AM loading solution to each well and incubate for 30-60 minutes at 37°C in the dark.
-
-
Washing:
-
After incubation, gently wash the cells twice with HBSS to remove extracellular dye.
-
Add fresh HBSS to each well and allow the cells to rest for 15-30 minutes at room temperature to allow for complete de-esterification of the dye.
-
-
Measurement of Calcium Mobilization:
-
Place the plate in the fluorescence reader.
-
Set the instrument to measure fluorescence emission at ~510 nm with alternating excitation at 340 nm and 380 nm.
-
Establish a stable baseline fluorescence ratio (F340/F380) for a short period (e.g., 30-60 seconds).
-
Add this compound at the desired concentration(s) to the wells. If using a plate reader with injectors, this can be done automatically.
-
Continue to record the fluorescence ratio for several minutes to capture the transient and sustained phases of the calcium response.
-
-
Data Analysis:
-
The change in intracellular calcium concentration is proportional to the ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380).
-
For dose-response curves, measure the peak fluorescence ratio in response to a range of this compound concentrations.
-
Plot the change in fluorescence ratio (or peak ratio) against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50.
-
Mandatory Visualizations
Caption: this compound signaling pathway leading to vasoconstriction.
Caption: Experimental workflow for generating a dose-response curve.
References
- 1. Caveats and limitations of plate reader-based high-throughput kinetic measurements of intracellular calcium levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. glpbio.com [glpbio.com]
- 3. researchgate.net [researchgate.net]
- 4. Vascular responses in aortic rings of a consomic rat panel derived from the Fawn Hooded Hypertensive strain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ionbiosciences.com [ionbiosciences.com]
identifying potential off-target effects of Sarafotoxin S6b
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying potential off-target effects of Sarafotoxin S6b.
Frequently Asked Questions (FAQs)
Q1: What is the known primary mechanism of action for this compound?
A1: this compound is a potent vasoconstrictor peptide isolated from the venom of the Israeli mole viper (Atractaspis engaddensis). It shares high structural and functional homology with the endothelin (ET) family of peptides.[1] Its primary mechanism of action is the activation of endothelin receptors, specifically the ETA and ETB subtypes, which are G-protein coupled receptors (GPCRs).[1] Activation of these receptors initiates the phosphoinositide signaling pathway, leading to an elevation of intracellular free calcium.[1]
Q2: Are there any known off-target effects of this compound?
Q3: What are the first steps to assess the potential for off-target effects?
A3: A tiered approach is recommended. Start with in silico predictions and then move to in vitro experimental validation.
-
In Silico Analysis: Utilize computational tools to predict potential interactions with other receptors based on the structure of this compound.
-
In Vitro Screening: The most direct method is to perform a broad panel screen where this compound is tested against a library of known receptors, ion channels, and enzymes.
Q4: What kind of quantitative data should I be looking for to confirm an off-target effect?
A4: Quantitative data from binding assays (e.g., Ki, IC50, Kd) and functional assays (e.g., EC50, Emax) are crucial. A confirmed off-target interaction would be demonstrated by high-affinity binding and functional activity at a non-endothelin receptor. See the Data Presentation section for examples of relevant quantitative data for on-target interactions.
Troubleshooting Guides
Problem: Unexpected or inconsistent results in functional assays.
-
Possible Cause 1: Off-target receptor activation. The observed cellular response may be due to this compound interacting with an unintended receptor expressed in your experimental system.
-
Troubleshooting Step: Perform a receptor profiling screen using a commercial service or an in-house panel of cell lines expressing different GPCRs. This will help identify any potential off-target interactions.
-
-
Possible Cause 2: Differential expression of ETA and ETB receptors. The cellular context is critical. The ratio of ETA to ETB receptors can vary significantly between cell types and tissues, leading to different functional outcomes.
-
Troubleshooting Step: Characterize the expression levels of both ETA and ETB receptors in your experimental model system using techniques like qPCR, Western blot, or flow cytometry.
-
Problem: High background signal in radioligand binding assays.
-
Possible Cause: Non-specific binding of the radiolabeled this compound. Peptides can sometimes exhibit sticky behavior and bind non-specifically to membranes or assay plates.
-
Troubleshooting Step: Optimize your binding buffer by including detergents (e.g., 0.1% BSA) to reduce non-specific binding. Ensure you are using an appropriate concentration of a non-labeled competitor to define non-specific binding accurately.
-
Data Presentation
The following table summarizes the reported binding affinities of this compound for its primary targets, the endothelin receptors. This data is essential for distinguishing on-target from potential off-target effects.
| Ligand | Receptor | Preparation | Assay Type | Parameter | Value (nM) | Reference |
| This compound | Endothelin Receptor | Rat Ventricular Membranes | Competitive Binding ([¹²⁵I]-ET-1) | IC₅₀ | 0.21 | [2] |
| Endothelin-1 | Endothelin Receptor | Rat Ventricular Membranes | Competitive Binding ([¹²⁵I]-ET-1) | IC₅₀ | 0.16 | [2] |
| This compound | ETA Receptor | Human Saphenous Vein | Saturation Binding ([¹²⁵I]-S6b) | Kᴅ | 0.55 ± 0.08 | [3] |
| Endothelin-1 | ETA Receptor | Human Saphenous Vein | Saturation Binding ([¹²⁵I]-ET-1) | Kᴅ | 0.64 ± 0.11 | [3] |
| This compound | ETA Receptor | Human Saphenous Vein | Competitive Binding ([¹²⁵I]-ET-1) | Kᴅ | 1.16 ± 0.9 | [3] |
Experimental Protocols
Radioligand Binding Assay for Off-Target Screening
This protocol is designed to screen this compound against a panel of non-endothelin GPCRs to identify potential off-target binding.
Objective: To determine if this compound can displace a known radioligand from a specific non-endothelin receptor.
Materials:
-
Cell membranes prepared from cell lines overexpressing the receptor of interest.
-
A suitable radioligand for the receptor of interest (e.g., [³H]-ligand or [¹²⁵I]-ligand).
-
Unlabeled this compound.
-
Unlabeled reference compound for the receptor of interest (for defining non-specific binding).
-
Binding buffer appropriate for the receptor.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Methodology:
-
Preparation: Thaw the cell membrane preparation and resuspend it in the binding buffer to a predetermined optimal concentration.[4]
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Binding buffer.
-
A fixed concentration of the radioligand (typically at or below its Kd value).[5]
-
Increasing concentrations of unlabeled this compound (e.g., from 1 pM to 10 µM).
-
For control wells:
-
Total binding: Radioligand and buffer only.
-
Non-specific binding: Radioligand and a saturating concentration of the unlabeled reference compound.
-
-
Add the membrane preparation to initiate the binding reaction.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.[4]
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.[5]
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Subtract the non-specific binding from all other measurements to obtain specific binding. Plot the specific binding as a function of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Calcium Mobilization Functional Assay
This protocol assesses the functional activity of this compound at a potential off-target GPCR that signals through the Gq pathway, leading to calcium mobilization.
Objective: To determine if this compound can elicit a functional response (calcium release) in cells expressing a non-endothelin Gq-coupled receptor.
Materials:
-
A cell line stably expressing the Gq-coupled receptor of interest (and not endothelin receptors).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
This compound.
-
A known agonist for the receptor of interest (positive control).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
A fluorescence plate reader with an injection system.
Methodology:
-
Cell Plating: Plate the cells in a 96-well, black-walled, clear-bottom plate and grow to confluence.
-
Dye Loading: Remove the culture medium and incubate the cells with the calcium-sensitive fluorescent dye in assay buffer for a specified time (e.g., 60 minutes at 37°C).
-
Washing: Gently wash the cells with assay buffer to remove excess dye.
-
Assay:
-
Place the plate in the fluorescence plate reader and take a baseline fluorescence reading.
-
Inject increasing concentrations of this compound into the wells and record the fluorescence signal over time.
-
In control wells, inject the known agonist to determine the maximum response.
-
-
Data Analysis: Calculate the change in fluorescence from the baseline. Plot the peak fluorescence response as a function of the this compound concentration and fit the data to a dose-response curve to determine the EC50 and Emax values.
Mandatory Visualizations
References
- 1. Sarafotoxin - Wikipedia [en.wikipedia.org]
- 2. Sarafotoxin S6c is a relatively weak displacer of specifically bound 125I-endothelin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Failure of BQ123, a more potent antagonist of sarafotoxin 6b than of endothelin-1, to distinguish between these agonists in binding experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. Radiometric Ligand-Binding Assays | Revvity [revvity.com]
Validation & Comparative
Differential Binding of Sarafotoxin S6b and S6c to Endothelin Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the binding characteristics of Sarafotoxin S6b (SRTX-S6b) and Sarafotoxin S6c (SRTX-S6c) to endothelin (ET) receptor subtypes, ET_A and ET_B. The information presented is supported by experimental data from peer-reviewed literature and includes detailed experimental protocols and signaling pathway diagrams to facilitate a deeper understanding of their differential receptor interactions.
Introduction
Sarafotoxins are a group of potent vasoconstrictor peptides isolated from the venom of the burrowing asp, Atractaspis engaddensis.[1] Structurally and functionally, they bear a striking resemblance to endothelins, a family of endogenous mammalian peptides involved in vasoconstriction and cell proliferation.[1][2] Both sarafotoxins and endothelins exert their effects through two main G-protein coupled receptor subtypes: ET_A and ET_B.[3] The differential affinity of various ligands for these receptor subtypes is a critical area of research, particularly for the development of targeted therapeutics. This guide focuses on the distinct binding profiles of two well-characterized sarafotoxins, S6b and S6c.
Comparative Binding Affinities
Experimental data consistently demonstrates a significant difference in the binding affinities of this compound and S6c for the two endothelin receptor subtypes. SRTX-S6b exhibits high affinity for both ET_A and ET_B receptors, acting as a non-selective agonist.[3] In contrast, SRTX-S6c displays remarkable selectivity for the ET_B receptor, with significantly lower affinity for the ET_A receptor.[4][5] This selectivity makes SRTX-S6c a valuable pharmacological tool for isolating and studying ET_B receptor function.
The quantitative binding data from various studies are summarized in the table below.
| Ligand | Receptor Subtype | Tissue/Cell Line | Assay Type | K_i (nM) | IC_50 (nM) | Reference |
| This compound | ET_A | Rat Ventricular Membranes | Displacement of ¹²⁵I-endothelin | - | 0.21 | [1] |
| Sarafotoxin S6c | ET_A | Rat Atria and Aorta | Displacement of ¹²⁵I-ET-1 | ~4500 | - | [4] |
| Sarafotoxin S6c | ET_A | --- | --- | 28000 | --- | [5] |
| This compound | ET_B | --- | --- | --- | --- | [3] |
| Sarafotoxin S6c | ET_B | Rat Hippocampus and Cerebellum | Displacement of ¹²⁵I-ET-1 | ~0.02 | - | [4] |
| Sarafotoxin S6c | ET_B | --- | --- | 0.29 | --- | [5] |
| Sarafotoxin S6c | ET Receptor (non-specified) | Rat Ventricular Membranes | Displacement of ¹²⁵I-endothelin | - | 854 | [1] |
Note: The significant variation in reported values can be attributed to differences in experimental conditions, tissues, and assay methodologies.
Experimental Protocols
The following sections detail the methodologies for key experiments used to determine the binding affinities of this compound and S6c to endothelin receptors.
Membrane Preparation from Tissues or Cells
A crucial first step in in-vitro binding assays is the isolation of membranes containing the target receptors.
Materials:
-
Tissue of interest (e.g., rat atria, aorta, hippocampus) or cultured cells expressing endothelin receptors.
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4, containing protease inhibitors (e.g., PMSF, leupeptin, aprotinin).
-
Sucrose Buffer: 0.25 M sucrose in homogenization buffer.
-
Centrifuge (capable of speeds up to 100,000 x g).
-
Dounce homogenizer or polytron.
Procedure:
-
Mince the tissue on ice and place it in ice-cold homogenization buffer. For cultured cells, wash with cold PBS and pellet by centrifugation.
-
Homogenize the tissue or resuspend the cell pellet in sucrose buffer using a Dounce homogenizer or polytron until a uniform suspension is achieved.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Carefully collect the supernatant and centrifuge it at 100,000 x g for 60 minutes at 4°C to pellet the membranes.
-
Discard the supernatant and resuspend the membrane pellet in fresh homogenization buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA assay).
-
Aliquots of the membrane preparation can be stored at -80°C until use.
Competitive Radioligand Binding Assay
This assay is used to determine the affinity of an unlabeled ligand (competitor, e.g., this compound or S6c) by measuring its ability to displace a radiolabeled ligand from the receptor.
Materials:
-
Membrane preparation containing ET_A or ET_B receptors.
-
Radiolabeled ligand (e.g., [¹²⁵I]-Endothelin-1).
-
Unlabeled competitor ligands (this compound and S6c) at various concentrations.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 0.2% BSA, and protease inhibitors.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Filtration apparatus.
-
Scintillation counter and scintillation fluid.
Procedure:
-
In a 96-well plate, add a fixed amount of membrane preparation (e.g., 20-50 µg of protein) to each well.
-
Add a fixed concentration of the radiolabeled ligand (typically at or below its K_d value) to each well.
-
Add increasing concentrations of the unlabeled competitor ligand (this compound or S6c) to the wells. For determining non-specific binding, add a high concentration of an unlabeled endothelin agonist (e.g., 1 µM unlabeled ET-1). For total binding, add only the radioligand and membranes.
-
Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Quickly wash the filters with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
Data Analysis
The data obtained from the competitive binding assay is used to calculate the IC_50 (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) and the K_i (the inhibition constant, which represents the affinity of the competitor for the receptor).
-
Calculate Specific Binding: Subtract the non-specific binding (counts per minute, CPM, in the presence of excess unlabeled ligand) from the total binding (CPM in the absence of competitor) and from the binding at each competitor concentration.
-
Generate a Competition Curve: Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine IC_50: Use non-linear regression analysis to fit the competition curve and determine the IC_50 value.
-
Calculate K_i: The K_i value can be calculated from the IC_50 value using the Cheng-Prusoff equation: K_i = IC_50 / (1 + [L]/K_d) Where:
-
[L] is the concentration of the radiolabeled ligand.
-
K_d is the dissociation constant of the radiolabeled ligand for the receptor.
-
Signaling Pathways
Endothelin receptors are G-protein coupled receptors that, upon activation by agonists like sarafotoxins, initiate a cascade of intracellular signaling events.[6][7] The primary signaling pathway involves the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG).[6] IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events can subsequently activate other downstream pathways, including the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/Akt pathways, which are involved in cell growth, proliferation, and survival.[6][7]
Caption: General signaling pathway of endothelin receptors upon agonist binding.
Experimental Workflow Comparison
The workflow for comparing the binding of this compound and S6c involves a series of parallel experiments to ensure a direct and accurate comparison.
Caption: Workflow for comparing this compound and S6c binding.
Conclusion
The distinct binding profiles of this compound and S6c for endothelin receptors highlight the subtle structural differences that can lead to significant changes in receptor selectivity. While SRTX-S6b is a potent, non-selective agonist for both ET_A and ET_B receptors, SRTX-S6c is a highly selective agonist for the ET_B receptor. This makes SRTX-S6c an invaluable tool for researchers investigating the physiological and pathological roles of the ET_B receptor. The experimental protocols and data presented in this guide provide a foundation for designing and interpreting experiments aimed at further elucidating the complex interactions between these toxins and their receptors, which can ultimately inform the development of novel, receptor-subtype-selective drugs.
References
- 1. Analyzing Kinetic Binding Data - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Specific receptors for endothelin on membranes from human placenta. Characterization and use in a binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Endothelin-1 receptor binding assay for high throughput chemical screening - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Sarafotoxin S6b Activity: A Comparative Guide to Receptor Antagonists
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of methods to validate the activity of Sarafotoxin S6b, a potent vasoconstrictor peptide, through the use of specific endothelin receptor antagonists. This guide includes supporting experimental data, detailed protocols, and visualizations of key biological pathways and workflows.
This compound (SRTX-S6b), a peptide toxin isolated from the venom of the Israeli burrowing asp (Atractaspis engaddensis), is a powerful tool in cardiovascular research due to its structural and functional homology to the endothelin (ET) family of peptides.[1][2] It primarily exerts its effects by activating endothelin receptors, specifically the ET-A and ET-B subtypes, which are G-protein coupled receptors involved in vasoconstriction, cell proliferation, and nitric oxide release.[3] Validating the specific receptor-mediated activity of SRTX-S6b is crucial for interpreting experimental results and for the development of novel therapeutics targeting the endothelin system. This guide focuses on the use of receptor antagonists to dissect the pharmacological activity of SRTX-S6b.
Performance Comparison: this compound and Receptor Antagonists
The following table summarizes the binding affinities (Ki) and inhibitory concentrations (IC50) of this compound and key endothelin receptor antagonists. This data is essential for designing experiments to validate the receptor-specific effects of SRTX-S6b.
| Compound | Target Receptor(s) | Action | Ki (nM) | IC50 (nM) | Tissue/Cell Line | Reference |
| This compound | ET-A / ET-B | Agonist | 0.6 | - | Rat Smooth Muscle (A10) | [4] |
| BQ-123 | ET-A | Antagonist | - | 7.3 | Porcine Aortic Smooth Muscle Cells | [5][6] |
| BQ-123 | ET-B | Antagonist | - | 18,000 | Porcine Cerebellum | [5][7] |
| RES-701-1 | ET-B | Antagonist | - | 10 | CHO cells expressing ET-B | [8][9] |
| RES-701-1 | ET-B | Antagonist | - | 4 - 60 | Various animal lung tissues | [10] |
| PD145065 | ET-A / ET-B | Antagonist | - | 4 (ET-A) | Rabbit Renal Artery Smooth Muscle | [3] |
Alternatives to this compound:
For researchers seeking to activate endothelin receptors, Endothelin-1 (ET-1) and Endothelin-3 (ET-3) serve as endogenous alternatives to this compound. ET-1 is a potent agonist for both ET-A and ET-B receptors, while ET-3 shows a preference for the ET-B receptor.[11]
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the validation of this compound activity.
Radioligand Binding Assay
This protocol is used to determine the binding affinity of this compound and the inhibitory potency of antagonists at endothelin receptors.
Materials:
-
Cell membranes prepared from cells expressing either ET-A or ET-B receptors (e.g., A10 rat smooth muscle cells, CHO cells).
-
Radiolabeled ligand (e.g., [¹²⁵I]-ET-1).
-
This compound.
-
Receptor antagonists (BQ-123, RES-701-1, PD145065).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 0.2% BSA).
-
Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 0.2% BSA).
-
96-well microtiter filtration plates with PVDF membranes.
-
Scintillation counter.
Procedure:
-
In a 96-well plate, add 50 µL of binding buffer, 25 µL of varying concentrations of unlabeled this compound or antagonist, and 25 µL of radiolabeled ligand (e.g., [¹²⁵I]-ET-1 at a final concentration of ~0.1 nM).
-
To initiate the binding reaction, add 100 µL of cell membrane suspension (containing a predetermined optimal protein concentration).
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the incubation by rapid filtration through the PVDF membrane using a cell harvester.
-
Wash the filters three times with 200 µL of ice-cold wash buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Quantify the radioactivity bound to the filters using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled ET-1 (e.g., 1 µM).
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
Data can be analyzed using non-linear regression to determine Ki or IC50 values.
Vasoconstriction Assay in Isolated Arteries
This functional assay measures the ability of this compound to induce contraction in isolated blood vessels and the ability of antagonists to block this effect.
Materials:
-
Isolated arterial rings (e.g., rat mesenteric artery, porcine coronary artery).
-
Organ bath system with force transducers.
-
Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, glucose 11.1), gassed with 95% O₂ / 5% CO₂.
-
This compound.
-
Receptor antagonists (BQ-123, RES-701-1, PD145065).
Procedure:
-
Mount the arterial rings in the organ baths containing Krebs-Henseleit solution maintained at 37°C and gassed with 95% O₂ / 5% CO₂.
-
Allow the tissues to equilibrate for at least 60 minutes under a resting tension (e.g., 1-2 g).
-
To validate the viability of the tissue, contract the rings with a high concentration of KCl (e.g., 60 mM).
-
After washing and returning to baseline, pre-incubate the tissues with a specific antagonist (e.g., BQ-123 for ET-A antagonism) or vehicle for a defined period (e.g., 30 minutes).
-
Generate a cumulative concentration-response curve to this compound by adding increasing concentrations of the agonist to the organ bath.
-
Record the isometric tension generated by the arterial rings.
-
The contractile response is typically expressed as a percentage of the maximal contraction induced by KCl.
-
The potency of this compound (EC50) and the effect of the antagonist can be determined by analyzing the concentration-response curves. A rightward shift in the curve in the presence of an antagonist indicates competitive antagonism.
Intracellular Calcium Imaging
This assay measures the increase in intracellular calcium concentration ([Ca²⁺]i) in response to this compound, a key event in endothelin receptor signaling.
Materials:
-
Cultured cells expressing endothelin receptors (e.g., vascular smooth muscle cells, CHO cells).
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM).
-
Physiological salt solution (e.g., Hanks' Balanced Salt Solution).
-
This compound.
-
Receptor antagonists (BQ-123, RES-701-1, PD145065).
-
Fluorescence microscope or plate reader equipped for calcium imaging.
Procedure:
-
Seed the cells on glass-bottom dishes or 96-well plates and allow them to adhere.
-
Load the cells with a fluorescent calcium indicator dye according to the manufacturer's instructions (e.g., incubate with Fura-2 AM at 37°C for 30-60 minutes).
-
Wash the cells to remove excess dye and replace with physiological salt solution.
-
Obtain a baseline fluorescence reading.
-
To test the effect of an antagonist, pre-incubate the cells with the antagonist for a specified duration.
-
Stimulate the cells by adding this compound and record the changes in fluorescence intensity over time.
-
For ratiometric dyes like Fura-2, the ratio of fluorescence emission at two different excitation wavelengths is used to calculate the intracellular calcium concentration. For single-wavelength dyes like Fluo-4, the change in fluorescence intensity is reported.
-
The magnitude and kinetics of the calcium response can be quantified and compared between control and antagonist-treated cells.
Visualizing the Pathways and Processes
The following diagrams, generated using Graphviz, illustrate the signaling pathway of this compound and the experimental workflow for its validation.
Caption: this compound signaling and antagonist inhibition.
Caption: Experimental workflow for validating this compound activity.
References
- 1. Endothelin and this compound have similar vasoconstrictor effects and postsynaptically mediated mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sarafotoxin, a novel vasoconstrictor peptide: phosphoinositide hydrolysis in rat heart and brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Endothelin-1 receptor binding assay for high throughput chemical screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro biological profile of a highly potent novel endothelin (ET) antagonist BQ-123 selective for the ETA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Systemic ETA receptor antagonism with BQ-123 blocks ET-1 induced forearm vasoconstriction and decreases peripheral vascular resistance in healthy men - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. RES-701-1, a novel and selective endothelin type B receptor antagonist produced by Streptomyces sp. RE-701. I. Characterization of producing strain, fermentation, isolation, physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Species difference in the binding characteristics of RES-701-1: potent endothelin ETB receptor-selective antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Endothelin@25 – new agonists, antagonists, inhibitors and emerging research frontiers: IUPHAR Review 12 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity of Sarafotoxin S6b with Endothelin Receptor Subtypes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the binding affinity and functional potency of Sarafotoxin S6b (SRTX-S6b) at the endothelin (ET) receptor subtypes, ETa and ETb. This document summarizes key experimental data, details relevant methodologies, and visualizes the associated signaling pathways to support research and drug development efforts in the field of endothelin receptor pharmacology.
Ligand-Receptor Interaction Profiles
The following tables summarize the binding affinities and functional potencies of this compound in comparison to the endogenous ligand Endothelin-1 (ET-1) and selective antagonists for the ETa (BQ-123) and ETb (RES-701-1) receptors.
Table 1: Binding Affinity (Ki/IC50) of Various Ligands for ETa and ETb Receptors
| Ligand | Receptor Subtype | Binding Affinity (Ki/IC50, nM) | Reference |
| This compound | ETa | ~1-10 | [1] |
| ETb | ~1-10 | [1] | |
| Endothelin-1 | ETa | 0.058 | [2] |
| ETb | Similar affinity to ETa | [3] | |
| BQ-123 | ETa | 1.4 - 7.3 | [4][5] |
| ETb | 1500 - 18000 | [4][5] | |
| RES-701-1 | ETa | No significant binding | [6] |
| ETb | 10 | [6][7] |
Table 2: Functional Potency (EC50/p[A]50) of Agonists at ETa and ETb Receptors
| Agonist | Receptor-Mediated Response | Functional Potency (EC50/p[A]50) | Reference |
| This compound | Vasoconstriction (ETa) | p[A]50 = 9.25±0.14 | [1] |
| Calcium Mobilization (ETb) | Potent agonist activity | [6] | |
| Endothelin-1 | Vasoconstriction (ETa) | p[A]50 = 9.59±0.11 | [1] |
| Vasoconstriction (ETa) | EC50 = 4.9 x 10⁻¹⁰ M | [8] |
Experimental Protocols
Radioligand Binding Assay
This protocol outlines a standard method for determining the binding affinity of unlabelled ligands, such as this compound, to endothelin receptors expressed in cell membranes.
1. Membrane Preparation:
-
Culture cells expressing the target human endothelin receptor subtype (ETa or ETb).
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in a suitable assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA).
-
Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).
2. Competition Binding Assay:
-
In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [¹²⁵I]-ET-1).
-
Add increasing concentrations of the unlabelled competitor ligand (e.g., this compound).
-
To determine non-specific binding, add a high concentration of an appropriate unlabelled ligand (e.g., 1 µM ET-1).
-
Initiate the binding reaction by adding the cell membrane preparation to each well.
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the assay by rapid filtration through glass fiber filters (e.g., Whatman GF/C) using a cell harvester. This separates the bound radioligand from the unbound.
-
Wash the filters rapidly with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
3. Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain specific binding at each concentration of the competitor.
-
Plot the specific binding as a percentage of the control (no competitor) against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of competitor that inhibits 50% of the specific radioligand binding).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Mobilization Assay
This protocol describes a method to assess the functional potency of agonists like this compound by measuring changes in intracellular calcium concentration.
1. Cell Preparation:
-
Plate cells expressing the target endothelin receptor subtype (ETa or ETb) in a black-walled, clear-bottom 96-well plate and culture overnight.
-
On the day of the assay, remove the culture medium.
2. Dye Loading:
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) by incubating them in a buffer containing the dye for a specific time (e.g., 30-60 minutes) at 37°C. Probenecid may be included to prevent dye leakage.
-
After incubation, wash the cells with assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) to remove excess dye.
3. Agonist Stimulation and Signal Detection:
-
Place the plate in a fluorescence plate reader equipped with an automated injection system.
-
Establish a baseline fluorescence reading for each well.
-
Inject increasing concentrations of the agonist (e.g., this compound) into the wells.
-
Immediately begin recording the fluorescence intensity over time. The increase in fluorescence corresponds to the rise in intracellular calcium concentration.
4. Data Analysis:
-
Determine the peak fluorescence response for each agonist concentration, subtracting the baseline fluorescence.
-
Plot the peak response against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of agonist that produces 50% of the maximal response).
Visualizations
References
- 1. Evidence that ET-1, but not ET-3 and S6b, ETA-receptor mediated contractions in isolated rat mesenteric arteries are modulated by co-activation of ETB receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [3H]BQ-123, a highly specific and reversible radioligand for the endothelin ETA receptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sarafotoxin - Wikipedia [en.wikipedia.org]
- 4. BQ-123 | ETA Receptors | Tocris Bioscience [tocris.com]
- 5. Systemic ETA receptor antagonism with BQ-123 blocks ET-1 induced forearm vasoconstriction and decreases peripheral vascular resistance in healthy men - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RES-701-1, a novel, potent, endothelin type B receptor-selective antagonist of microbial origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. RES-701-1, a novel and selective endothelin type B receptor antagonist produced by Streptomyces sp. RE-701. I. Characterization of producing strain, fermentation, isolation, physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of the contractile effects of endothelin-1 and this compound in goat isolated cerebral arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Cardiovascular Responses of Sarafotoxin S6b and Endothelin-1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vivo cardiovascular effects of Sarafotoxin S6b (SRTX-b) and Endothelin-1 (ET-1). Both are potent vasoactive peptides with significant structural homology, but they elicit distinct hemodynamic responses, primarily due to their differential affinities for endothelin receptor subtypes. This document summarizes key experimental findings, presents detailed methodologies, and visualizes the underlying signaling pathways to aid in cardiovascular research and drug development.
Executive Summary
Endothelin-1 (ET-1), a peptide produced by endothelial cells, is a potent vasoconstrictor known to play a role in the regulation of vascular tone and blood pressure.[1] this compound (SRTX-b), a structurally similar peptide found in the venom of the Israeli burrowing asp (Atractaspis engaddensis), also exhibits powerful cardiovascular effects.[2] While both peptides induce significant pressor responses, a key distinguishing feature is the biphasic effect of ET-1, which typically causes an initial, transient vasodilation that is absent or significantly attenuated with SRTX-b administration.[3][4] These differences are largely attributed to their interactions with the two main endothelin receptor subtypes: ET-A and ET-B. ET-1 is a potent agonist for both receptor types, whereas SRTX-b is considered a selective ET-B receptor agonist.[5] This guide delves into the experimental data that elucidates these differences.
Quantitative Comparison of Hemodynamic Effects
The following tables summarize the key quantitative data from in vivo studies comparing the cardiovascular responses to ET-1 and SRTX-b in various animal models.
Table 1: Hemodynamic Effects in Conscious, Freely-Moving Rats
| Parameter | Endothelin-1 (0.67 nmol/kg) | This compound (0.67 nmol/kg) | Key Observations |
| Initial Blood Pressure Response | Transient decrease (depressor) | No significant initial depressor response | ET-1 exhibits a biphasic response, while SRTX-b primarily shows a pressor effect.[3][4] |
| Sustained Blood Pressure Response | Long-lasting increase (pressor) | Sustained increase (pressor) | The pressor effect of ET-1 is of greater duration.[4] |
| Heart Rate | Initial transient tachycardia followed by bradycardia | Bradycardia | The initial tachycardia is unique to the ET-1 response.[3] |
| Cardiac Output | Decrease | Decrease | Both peptides reduce cardiac output.[3] |
| Total Peripheral Resistance | Marked increase | Marked increase | Both are potent vasoconstrictors.[3] |
Table 2: Regional Hemodynamic Effects in Conscious Dogs (Infusion at 20 ng/kg/min)
| Parameter | Endothelin-1 | This compound | Key Observations |
| Total Peripheral Resistance | Increased | Smaller increase compared to ET-1 | ET-1 has a more pronounced effect on total peripheral resistance.[6] |
| Cardiac Output | Decreased | Smaller decrease compared to ET-1 | ET-1 causes a greater reduction in cardiac output.[6] |
| Heart Rate | Decreased | Smaller decrease compared to ET-1 | The negative chronotropic effect is more significant with ET-1.[6] |
| Coronary Blood Flow | Decreased | Smaller decrease compared to ET-1 | Both peptides reduce coronary blood flow, with ET-1 having a greater effect.[6] |
| Mesenteric Blood Flow | Decreased | Smaller decrease compared to ET-1 | ET-1 causes more significant mesenteric vasoconstriction.[6] |
| Renal Blood Flow | Decreased | Smaller decrease compared to ET-1 | Renal blood flow is more substantially reduced by ET-1.[6] |
| Iliac Blood Flow/Resistance | No change in flow | Increased resistance | This highlights a key regional difference in their vascular effects.[6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of experimental findings. The following protocols are based on the cited literature for in vivo cardiovascular studies.
In Vivo Hemodynamic Studies in Conscious Rats
-
Animal Model: Male Sprague-Dawley rats.
-
Surgical Preparation:
-
Rats are anesthetized, and catheters are implanted in the carotid artery and jugular vein for blood pressure measurement and substance administration, respectively.
-
For regional blood flow measurements, miniaturized pulsed Doppler flow probes are placed around the renal, mesenteric, and hindquarter arteries.
-
Catheters and probe wires are externalized at the back of the neck.
-
-
Experimental Procedure:
-
After a recovery period of several days, conscious, freely-moving rats are used for the experiments.
-
Baseline hemodynamic parameters (mean arterial pressure, heart rate, and regional blood flow) are recorded.
-
ET-1 or SRTX-b is administered as an intravenous bolus injection.
-
Hemodynamic parameters are continuously monitored until they return to baseline levels.
-
-
Data Analysis:
-
Changes in mean arterial pressure, heart rate, and regional vascular resistance (calculated from mean arterial pressure and regional blood flow) are determined.
-
Dose-response curves are generated to compare the potency of the two peptides.
-
In Vivo Regional Hemodynamic Studies in Conscious Dogs
-
Animal Model: Mongrel dogs.
-
Surgical Preparation:
-
Under general anesthesia and sterile surgical conditions, ultrasonic flow probes are placed around the ascending aorta (for cardiac output), left circumflex coronary artery, mesenteric artery, renal artery, and an external iliac artery.
-
Catheters are implanted in the aorta and a peripheral vein for pressure measurement and drug infusion.
-
-
Experimental Procedure:
-
Following a recovery period, experiments are conducted in conscious dogs resting quietly.
-
Baseline measurements of arterial pressure, cardiac output, heart rate, and regional blood flows are obtained.
-
ET-1 or SRTX-b is administered as a constant intravenous infusion for a specified period (e.g., 60 minutes) at various doses.
-
Hemodynamic variables are continuously recorded throughout the infusion and recovery periods.
-
-
Data Analysis:
-
Data is typically averaged over specific time intervals during the baseline, infusion, and recovery periods.
-
Total peripheral resistance and regional vascular resistances are calculated.
-
Statistical analyses are performed to compare the effects of the two peptides at different doses.
-
Signaling Pathways and Mechanisms of Action
The distinct cardiovascular responses to ET-1 and SRTX-b are rooted in their interactions with ET-A and ET-B receptors, which are G-protein coupled receptors.
-
ET-A Receptors: Primarily located on vascular smooth muscle cells. Activation leads to potent and sustained vasoconstriction through the Gq/11 pathway, resulting in phospholipase C (PLC) activation, inositol trisphosphate (IP3) production, and subsequent release of intracellular calcium.
-
ET-B Receptors: Found on both vascular smooth muscle cells and endothelial cells. Activation of ET-B receptors on smooth muscle cells also mediates vasoconstriction. However, activation of ET-B receptors on endothelial cells stimulates the production of vasodilators, namely nitric oxide (NO) and prostacyclin, leading to vasodilation.
ET-1's biphasic response is explained by its potent agonism at both receptor subtypes. The initial, transient vasodilation is mediated by the activation of endothelial ET-B receptors, while the subsequent, sustained vasoconstriction is due to the activation of ET-A and smooth muscle ET-B receptors. SRTX-b, being a selective ET-B agonist, primarily activates endothelial ET-B receptors (leading to vasodilation, though this is often not observed in vivo or is transient) and smooth muscle ET-B receptors (leading to vasoconstriction). The lack of significant ET-A receptor activation by SRTX-b contributes to its generally less potent and shorter-lasting pressor effect compared to ET-1.
Signaling Pathway Diagrams
Caption: Signaling pathways of ET-1 and SRTX-b in vascular cells.
Experimental Workflow Diagram
Caption: General experimental workflow for in vivo cardiovascular studies.
Conclusion
The comparative analysis of this compound and Endothelin-1 reveals significant differences in their in vivo cardiovascular profiles, despite their structural similarities. ET-1 produces a characteristic biphasic response with a potent and sustained pressor effect, while SRTX-b primarily induces a monophasic, less potent pressor response. These distinctions, largely governed by their differential affinities for ET-A and ET-B receptors, underscore the complexity of the endothelin system in cardiovascular regulation. A thorough understanding of these differences is paramount for researchers and clinicians working on the development of novel therapeutics targeting the endothelin pathway for cardiovascular diseases. The experimental data and protocols presented in this guide offer a foundational resource for such endeavors.
References
- 1. mdpi.com [mdpi.com]
- 2. Cardiovascular effects of two disulfide analogues of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cardiac and vascular actions of this compound and endothelin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A comparison of the hemodynamic effects of endothelin-1 and this compound in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sarafotoxin-6b - Echelon Biosciences [echelon-inc.com]
- 6. Effects of endothelin-1 and this compound on regional hemodynamics in the conscious dog - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Sarafotoxin S6b Purity by HPLC
For researchers, scientists, and drug development professionals, ensuring the purity of bioactive peptides like Sarafotoxin S6b is a critical step in preclinical and clinical studies. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for this purpose. This guide provides a comprehensive comparison of HPLC with other analytical methods for validating the purity of this compound, supported by experimental data and detailed protocols.
Data Presentation: Comparison of Purity Analysis Methods
The purity of this compound can be assessed by several complementary analytical techniques. While HPLC is the industry standard for determining purity with respect to peptidic impurities, other methods provide orthogonal information about the identity and quantity of the peptide.
| Analytical Method | Principle | Information Provided | Typical Purity/Content Range for this compound | Advantages | Limitations |
| Reversed-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity. | Purity relative to other peptidic impurities that absorb at UV wavelengths (e.g., 210-220 nm).[1][2][3] | ≥97%[4] | High resolution, quantitative, reproducible, well-established for peptides.[1][2] | Does not provide molecular weight confirmation; may not separate non-UV active impurities. |
| Mass Spectrometry (MS) | Separation of ions based on their mass-to-charge ratio. | Confirms the molecular weight of the target peptide and helps identify impurities.[1] | N/A (confirms identity) | High specificity and sensitivity; provides structural information about impurities. | Can be less quantitative than HPLC without appropriate standards; complex data analysis. |
| Amino Acid Analysis (AAA) | Hydrolysis of the peptide into its constituent amino acids, followed by their quantification. | Determines the net peptide content (the actual amount of peptide in a lyophilized powder, accounting for water and counter-ions).[5][6] | 70-90% (typical for synthetic peptides)[1] | Provides an absolute measure of peptide quantity. | Destructive to the sample; does not provide information about the purity with respect to sequence variants or modifications. |
Experimental Protocols
A robust analytical method is essential for the reliable determination of this compound purity. The following is a typical reversed-phase HPLC protocol for the analysis of synthetic this compound.
Reversed-Phase HPLC Protocol for this compound Purity Analysis
1. Instrumentation and Materials:
-
HPLC system with a gradient pump, autosampler, and UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size, 300 Å pore size).[1][7]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[1][8]
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.[8]
-
This compound reference standard and sample for analysis.
-
Solvent filtration apparatus.
2. Sample Preparation:
-
Accurately weigh a small amount of lyophilized this compound.
-
Dissolve the peptide in Mobile Phase A to a final concentration of 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
3. Chromatographic Conditions:
-
Column: C18 reversed-phase, 4.6 x 250 mm, 5 µm.
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: A linear gradient from 20% to 60% Mobile Phase B over 30 minutes is a typical starting point for method development.[8]
-
Flow Rate: 1.0 mL/min.[8]
-
Detection: UV at 214 nm or 220 nm.[1]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient or controlled at 25°C.
4. Data Analysis:
-
The purity of this compound is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Purity (%) = (Area of this compound peak / Total area of all peaks) x 100.
Mandatory Visualization
The following diagrams illustrate the experimental workflow for validating this compound purity and the logical relationship between the different analytical methods discussed.
References
- 1. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 2. lcms.cz [lcms.cz]
- 3. bachem.com [bachem.com]
- 4. This compound, Atractaspsis engaddensis CAS 116303-65-2 | 05-23-3802 [merckmillipore.com]
- 5. pcl.tamu.edu [pcl.tamu.edu]
- 6. Amino Acid Analysis, Amino Acid Quantification and Identification Services [biosyn.com]
- 7. hplc.eu [hplc.eu]
- 8. peptide.com [peptide.com]
Sarafotoxin S6b: A Comparative Analysis of its Potency Across Diverse Physiological Tissues
For Researchers, Scientists, and Drug Development Professionals
Sarafotoxin S6b (SRTX-S6b), a potent vasoconstrictor peptide isolated from the venom of the burrowing asp Atractaspis engaddensis, has garnered significant interest within the scientific community due to its profound physiological effects. As a structural and functional homolog of the mammalian endothelin (ET) family of peptides, SRTX-S6b exerts its actions primarily through the activation of endothelin receptors, leading to a cascade of intracellular events that culminate in smooth muscle contraction and other cellular responses. This guide provides a comparative overview of the potency of this compound across various tissues, supported by experimental data, detailed methodologies, and signaling pathway visualizations to aid researchers in their understanding and utilization of this powerful pharmacological tool.
Comparative Potency of this compound
The potency of this compound varies significantly across different tissue types, reflecting the differential expression and coupling of endothelin receptor subtypes. The following table summarizes key quantitative data from various studies, providing a snapshot of its activity in cardiovascular and smooth muscle tissues.
| Tissue/Cell Type | Species | Parameter | Value (nM) | Reference |
| Rat Ventricular Membranes | Rat | IC50 (vs 125I-ET-1) | 0.21 | [1] |
| Goat Cerebral Arteries | Goat | EC50 (Vasoconstriction) | 5.5 | [2][3] |
| Rat Aorta | Rat | Vasoconstriction | Potent, comparable to ET-1 | [4] |
| Rat Mesenteric Vascular Bed | Rat | Vasoconstriction | Potent, effects can be less sustained than ET-1 | [5][6] |
| Guinea Pig Ileum | Guinea Pig | Contraction/Relaxation | Biphasic response | |
| Murine Airways | Mouse | Bronchoconstriction | Potent, mediated by ETB receptors |
Note: The potency of SRTX-S6b is often compared to that of Endothelin-1 (ET-1). In many vascular tissues, SRTX-S6b demonstrates a potent vasoconstrictor effect, although in some cases, it is reported to be slightly less potent or have a shorter duration of action than ET-1.[6] In goat cerebral arteries, for instance, ET-1 was found to be approximately ten times more potent than SRTX-S6b.[2][3]
Signaling Pathways of this compound
This compound mediates its effects by binding to endothelin receptors, primarily the ETA and ETB subtypes, which are G-protein coupled receptors (GPCRs). This interaction initiates a well-defined signaling cascade.
Figure 1. this compound signaling pathway leading to smooth muscle contraction.
Upon binding of SRTX-S6b to its receptor, the associated Gq protein is activated, which in turn stimulates Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytosol. The resulting increase in intracellular calcium, along with the activation of Protein Kinase C (PKC) by DAG, leads to the phosphorylation of various downstream targets, ultimately resulting in smooth muscle contraction. The elevated intracellular calcium also activates calmodulin, which in turn activates calmodulin-dependent protein kinases (CaMKs), further contributing to the contractile response.
Experimental Protocols
To facilitate the replication and validation of findings related to this compound potency, this section provides detailed methodologies for key experiments.
Radioligand Binding Assay for Endothelin Receptors
This protocol outlines the procedure for determining the binding affinity of this compound to endothelin receptors in a given tissue.
References
- 1. Comparison of the contractile effects of endothelin-1 and this compound in goat isolated cerebral arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of the contractile effects of endothelin-1 and this compound in goat isolated cerebral arteries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sarafotoxin - Wikipedia [en.wikipedia.org]
- 4. ET-1-induced bronchoconstriction is mediated via ETB receptor in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Endothelin receptors and calcium signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Safety Operating Guide
Handling Sarafotoxin S6b: A Guide to Safe Laboratory Practices
For Immediate Reference: Sarafotoxin S6b is a potent vasoconstrictor peptide derived from the venom of the Israeli Mole Viper (Atractaspis engaddensis). Extreme caution and strict adherence to safety protocols are mandatory when handling this compound. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals.
This compound is classified as a highly toxic substance. It is harmful by inhalation, in contact with skin, and if swallowed.[1] The primary physiological effect is potent vasoconstriction, which can lead to severe cardiovascular events.[2][3]
Personal Protective Equipment (PPE)
Proper personal protective equipment is the first line of defense against accidental exposure. The following PPE is mandatory when handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves | Provides a chemical-resistant barrier. Double-gloving is recommended. |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from splashes or aerosols. |
| Respiratory Protection | Type N95 (US) or equivalent respirator | Prevents inhalation of lyophilized powder or aerosols.[4] |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is critical to minimize the risk of exposure.
-
Preparation :
-
Designate a specific work area for handling this compound. This area should be clearly marked with a warning sign.
-
Ensure a calibrated analytical balance is available within a chemical fume hood or other suitable containment device.
-
Prepare all necessary equipment, including vials, solvents, and pipettes, before retrieving the toxin.
-
-
Reconstitution :
-
Perform all manipulations of lyophilized powder within a chemical fume hood.
-
Carefully uncap the vial to avoid creating airborne dust.
-
Add the desired solvent slowly to the vial.
-
Following reconstitution, aliquot the solution into smaller, clearly labeled working volumes to avoid repeated freeze-thaw cycles.[1]
-
-
Storage :
Emergency Procedures
In the event of an exposure, immediate and appropriate action is crucial.
| Exposure Route | Immediate Action |
| Skin Contact | 1. Immediately flush the affected area with copious amounts of water for at least 15 minutes. 2. Remove contaminated clothing. 3. Seek immediate medical attention. |
| Eye Contact | 1. Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. 2. Seek immediate medical attention. |
| Inhalation | 1. Move the individual to fresh air. 2. If breathing is difficult, provide oxygen. 3. Seek immediate medical attention. |
| Ingestion | 1. Do NOT induce vomiting. 2. If the person is conscious, rinse their mouth with water. 3. Seek immediate medical attention. |
Disposal Plan
All materials that have come into contact with this compound must be treated as hazardous waste.
-
Liquid Waste : Collect all liquid waste containing this compound in a clearly labeled, sealed container.
-
Solid Waste : All contaminated consumables (e.g., pipette tips, gloves, vials) must be placed in a designated, sealed hazardous waste container.
-
Decontamination : Decontaminate all work surfaces and equipment with a suitable laboratory disinfectant.
-
Final Disposal : Arrange for the disposal of all hazardous waste through your institution's environmental health and safety office.
Experimental Workflow for Handling this compound
Caption: Standard operating procedure for the safe handling of this compound.
Emergency Response Logic
Caption: Decision-making workflow for responding to this compound exposure.
References
- 1. This compound, Atractaspsis engaddensis CAS 116303-65-2 | 05-23-3802 [merckmillipore.com]
- 2. Cardiac and vascular actions of this compound and endothelin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sarafotoxins S6: several isotoxins from Atractaspis engaddensis (burrowing asp) venom that affect the heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sarafotoxin S6c =97 HPLC 121695-87-2 [sigmaaldrich.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
